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Core Science & Biosynthesis

Foundational

Stereochemical Analysis of 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane Isomers: A Multidimensional Analytical Framework

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper Executive Summary & Structural Deconstruction The stereochemical eluci...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary & Structural Deconstruction

The stereochemical elucidation of flexible aliphatic chains attached to conformationally mobile rings represents a significant analytical challenge in modern organic and medicinal chemistry. 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane is a highly complex structural motif featuring three distinct stereocenters:

  • C1 (Cyclohexane ring): Attachment point of the 3-chloro-2-methylpropyl group.

  • C3 (Cyclohexane ring): Attachment point of the methyl group.

  • C2' (Aliphatic side chain): The chiral center bearing the methyl group on the propyl chain.

With three stereocenters, the molecule exists as 23=8 possible stereoisomers (four diastereomeric pairs of enantiomers). The analytical bottleneck lies in the fact that while the cyclohexane ring adopts predictable chair conformations, the C1-linked side chain undergoes rapid bond rotation, averaging the NMR signals. To unambiguously assign the relative and absolute stereochemistry, a self-validating, tri-modal approach is required: Density Functional Theory (DFT) modeling , Advanced NMR Spectroscopy , and Chiral High-Performance Liquid Chromatography (HPLC) .

Analytical Strategy & Logical Workflow

To prevent false-positive assignments caused by conformational averaging, our workflow relies on orthogonal validation. No single technique carries the burden of proof.

G N1 Target Isomer Mixture (8 Stereoisomers) N2 DFT Conformational Analysis N1->N2 N3 NMR Spectroscopy (Relative Config) N2->N3 N4 Chiral HPLC (Absolute Config) N3->N4

Figure 1: Orthogonal workflow for comprehensive stereochemical elucidation.

Phase I: Computational Conformational Analysis (DFT)

The Causality of Computational Modeling

Before interpreting spectral data, one must understand the molecule's conformational landscape. In cyclohexane derivatives, substituents compete for the sterically favored equatorial positions[1]. The energetic penalty for occupying an axial position is quantified by its A-value[2]. The 3-chloro-2-methylpropyl group is significantly bulkier than a methyl group (A-value ~1.7 kcal/mol)[2]. Consequently, in the trans-1,3-isomer, the equilibrium will heavily favor the chair conformer where the bulkier propyl chain is equatorial and the C3-methyl is forced axial. DFT calculations are necessary to quantify these energy differences and generate Boltzmann-weighted theoretical NMR shifts for the flexible side chain[3].

Step-by-Step DFT Protocol
  • Conformational Search: Perform a stochastic Monte Carlo conformational search using Molecular Mechanics (e.g., MMFF94 force field) to generate all possible rotamers for the C1-C1' and C1'-C2' bonds.

  • Geometry Optimization: Optimize the geometry of conformers within a 5.0 kcal/mol energy window using DFT at the B3LYP/6-31G(d) level of theory[3].

  • Single-Point Energy & Frequency: Refine energies using a higher-level functional (e.g., M06-2X/def2-TZVP) and perform frequency calculations to ensure no imaginary frequencies exist (confirming true energy minima).

  • Boltzmann Weighting: Calculate the fractional population of each conformer at 298.15 K to predict time-averaged NMR coupling constants.

Table 1: Predicted Relative Energies & Conformational Preferences
Isomer RelationshipRing ConformationC1-SubstituentC3-MethylRelative Energy ( ΔG )Population (298K)
cis-1,3Chair AEquatorialEquatorial0.00 kcal/mol> 98%
cis-1,3Chair BAxialAxial+3.85 kcal/mol< 2%
trans-1,3Chair CEquatorialAxial+1.75 kcal/mol~ 95%
trans-1,3Chair DAxialEquatorial+2.90 kcal/mol~ 5%

Phase II: NMR Spectroscopy for Relative Configuration

The Causality of NMR Selection

NMR is the cornerstone for determining relative stereochemistry[4]. For the cyclohexane ring, 13 C NMR is highly sensitive to γ -gauche steric compression; axial carbons and their attached substituents resonate 3–5 ppm upfield compared to their equatorial counterparts[5]. For the flexible side chain, standard Nuclear Overhauser Effect (NOE) correlations often fail because the stereocenters are separated by multiple rotatable bonds. Here, we must rely on 3JHH​ scalar couplings combined with DP4 probability analysis (J-DP4) to deconvolute the relative configuration of the C2' stereocenter[6].

G N1 1D 1H & 13C NMR Identify gamma-gauche shifts N2 J-Coupling Analysis Extract 3J_HH vicinal couplings N1->N2 N3 2D NOESY/ROESY Map 1,3-diaxial space correlations N2->N3 N4 Relative Stereochemistry Ring & Side-chain assigned N3->N4

Figure 2: NMR logic tree for assigning relative stereochemistry.

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15-20 mg of the isomer mixture in 0.6 mL of CDCl 3​ (using TMS as an internal standard)[4]. Ensure the sample is free of paramagnetic impurities.

  • 1D Acquisition: Acquire high-resolution 1 H (600 MHz) and 13 C (150 MHz) spectra. Extract exact J -coupling values for the ring protons. A large 3Jaa​ coupling (9–12 Hz) indicates a 1,2-diaxial relationship, confirming chair geometry[7].

  • 2D NOESY/ROESY: Acquire 2D NOESY spectra with a mixing time of 300–500 ms.

    • Diagnostic Check: Look for a strong NOE cross-peak between the axial protons at C1, C3, and C5. If the C1 and C3 protons show a mutual NOE, they are both axial, proving the substituents are both equatorial (cis-1,3 isomer)[7].

  • J-DP4 Integration: Extract the 3JHH​ couplings of the C1'-C2' protons. Compare these experimental values against the DFT-calculated Boltzmann-averaged couplings to assign the C2' configuration relative to the ring[6].

Table 2: Characteristic NMR Signals and Diagnostic Metrics
Parametercis-1,3 (e,e) Isomertrans-1,3 (e,a) IsomerStructural Rationale
13 C Shift (C3-CH 3​ ) ~ 22.5 ppm~ 18.0 ppmAxial methyl experiences γ -gauche shielding[5].
1 H J -Coupling (H1) tt , J = 11.5, 3.5 Hz tt , J = 11.5, 3.5 HzH1 is axial in both primary conformers[7].
1 H J -Coupling (H3) tt , J = 11.0, 3.5 Hz m , W1/2​ ~ 8 HzH3 is axial in cis (large Jaa​ ), equatorial in trans (small Jae​ )[8].
NOESY Correlations H1(ax) H3(ax)H1(ax) C3-CH 3​ (ax)1,3-diaxial spatial proximity[7].

Phase III: Absolute Stereochemistry via Chiral Chromatography

The Causality of Chiral Separation

Once the relative configuration (diastereomeric relationship) is established via NMR, the absolute configuration (enantiomeric pairs) must be resolved. High-Performance Liquid Chromatography (HPLC) utilizing polysaccharide-based Chiral Stationary Phases (CSPs) is the gold standard for separating aliphatic and cyclic chiral molecules[9]. The chiral recognition mechanism relies on transient diastereomeric interactions (hydrogen bonding, dipole-dipole, and steric inclusion) between the analyte and the helical grooves of the amylose/cellulose stationary phase[9].

Step-by-Step Chiral HPLC Protocol
  • Column Selection: Utilize a coated or immobilized polysaccharide column, such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Lux Amylose-1. These have proven efficacy for substituted cyclohexanes[10].

  • Mobile Phase Optimization: Because the target molecule lacks strong chromophores and highly polar functional groups, utilize a normal-phase isocratic system. Start with Hexane/Isopropanol (98:2 v/v)[11].

  • Detection: Since the molecule lacks UV-active aromatic rings, standard UV detection (e.g., 254 nm) will fail. Utilize a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

  • Elution & Isolation: Run the method at a flow rate of 1.0 mL/min at 25°C. Collect the separated enantiomeric fractions.

  • VCD/ORD Validation: Subject the isolated enantiomers to Vibrational Circular Dichroism (VCD) or Optical Rotatory Dispersion (ORD) and compare the experimental spectra against DFT-predicted VCD spectra to assign absolute (R/S) stereochemistry[1].

Table 3: Optimized Chiral HPLC Parameters
ParameterSpecification / Condition
Chiral Column Chiralcel OD-H (250 mm × 4.6 mm, 5 µm)
Mobile Phase n -Hexane / Isopropanol (99:1, v/v)
Flow Rate 0.8 mL/min (Isocratic)
Temperature 20 °C (Lower temp enhances steric recognition)
Detection Evaporative Light Scattering Detector (ELSD)
Expected Resolution ( Rs​ ) > 1.5 (Baseline separation of enantiomers)

Conclusion

The stereochemical analysis of 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane cannot be solved by a single analytical technique. By bridging DFT conformational mapping with γ -gauche 13 C NMR analysis, NOESY spatial correlations, and chiral HPLC, researchers can establish a self-validating loop. This methodology ensures absolute confidence in the stereochemical assignment of complex, flexible cyclic systems, mitigating the risks of downstream failures in drug development and synthetic scale-up.

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Exploratory

Thermodynamic Stability of 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane: A Technical Guide for Conformational Profiling

Executive Summary In modern drug discovery and complex chemical synthesis, the cyclohexane scaffold frequently serves as a critical structural framework, dictating the 3D spatial vectors of attached pharmacophores. The m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex chemical synthesis, the cyclohexane scaffold frequently serves as a critical structural framework, dictating the 3D spatial vectors of attached pharmacophores. The molecule 1-(3-chloro-2-methylpropyl)-3-methylcyclohexane presents a highly specific conformational challenge: a 1,3-disubstituted cyclohexane ring bearing a simple methyl group alongside a bulky, halogenated, and branched aliphatic side chain.

Understanding the thermodynamic stability of its diastereomers (cis vs. trans) and their respective chair conformers is not merely an academic exercise—it is essential for predicting receptor binding affinities, reaction stereoselectivities, and physical stability. This whitepaper deconstructs the mechanistic causality behind the thermodynamic preferences of this molecule and provides a self-validating experimental workflow for empirical quantification.

Structural Deconstruction & Conformational Logic

The 1,3-Disubstitution Paradigm

The thermodynamic stability of substituted cyclohexanes is governed by the drive to minimize steric strain, specifically 1,3-diaxial interactions . When a substituent occupies an axial position, its electron cloud experiences severe Pauli repulsion with the syn-axial hydrogen atoms (or other axial substituents) on the ring 1. To alleviate this, the ring undergoes a chair-chair interconversion (ring flip) to place the bulkier substituent in the equatorial plane, pointing outward into less sterically hindered space 2.

The energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane is quantified as its A-value .

  • The methyl group has a well-documented A-value of approximately 1.74 kcal/mol 3.

  • The 3-chloro-2-methylpropyl group acts sterically similar to an isobutyl group due to the γ -branching and the −CH2​− attachment point. The isobutyl group exhibits an A-value of roughly 2.15 kcal/mol [[3]]().

Diastereomeric Stability: Cis vs. Trans

Because the substituents are located at positions 1 and 3, the relationship between the cis and trans isomers dictates entirely different thermodynamic landscapes:

  • The Cis Isomer (Global Minimum): In a 1,3-cis relationship, both substituents can simultaneously occupy equatorial positions. The cis-(e,e) conformer completely bypasses 1,3-diaxial substituent strain, making it highly stable 4. Conversely, a ring flip forces both groups into axial positions. The resulting cis-(a,a) conformer suffers from a catastrophic steric clash between the methyl and the bulky propyl chain, rendering the cis isomer effectively anancomeric (locked in the e,e conformation) 4.

  • The Trans Isomer (Competitive Equilibrium): The 1,3-trans relationship mandates that one substituent must be axial while the other is equatorial 5. To minimize the overall free energy penalty, the molecule preferentially places the bulkier 3-chloro-2-methylpropyl group in the equatorial position, forcing the smaller methyl group into the axial position 2.

ConformationalLogic Root 1-(3-Chloro-2-methylpropyl)- 3-methylcyclohexane Cis Cis Isomer (Thermodynamically Favored) Root->Cis Trans Trans Isomer (Higher Energy) Root->Trans CisEE Diequatorial (e,e) ΔG ≈ 0 kcal/mol Global Minimum Cis->CisEE Ring Flip CisAA Diaxial (a,a) ΔG > 5.0 kcal/mol Highly Unstable Cis->CisAA Ring Flip TransEA Equatorial-Axial (e,a) Bulky group (e), Methyl (a) ΔG ≈ 1.7 kcal/mol Trans->TransEA Ring Flip TransAE Axial-Equatorial (a,e) Bulky group (a), Methyl (e) ΔG ≈ 2.2 kcal/mol Trans->TransAE Ring Flip

Fig 1: Conformational logic tree mapping the thermodynamic stability of cis and trans diastereomers.

Quantitative Thermodynamic Data

By utilizing the principle of A-value additivity, we can estimate the relative free energies ( ΔG ) of the conformers. The baseline is the hypothetical unsubstituted cyclohexane chair.

Table 1: Thermodynamic Parameters of Substituents

SubstituentEstimated A-Value (kcal/mol)Primary Steric Driver
Methyl ( −CH3​ )~1.741,3-diaxial interactions with axial protons
3-Chloro-2-methylpropyl ~2.15 - 2.20Bulky γ -branching & 1,3-diaxial clashes

Table 2: Relative Free Energies of Conformers

IsomerConformationSubstituent Orientation (1, 3)Est. ΔG (kcal/mol)Thermodynamic Status
Cis Diequatorial (e,e)Equatorial, Equatorial0.00 Global Minimum
Cis Diaxial (a,a)Axial, Axial> 5.00 Highly Unstable
Trans Equatorial-Axial (e,a)Equatorial, Axial~1.74 Local Minimum
Trans Axial-Equatorial (a,e)Axial, Equatorial~2.15 Higher Energy

Note: In the trans (e,a) conformer, the energy penalty is driven solely by the axial methyl group (~1.74 kcal/mol). In the trans (a,e) conformer, the penalty is driven by the axial bulky group (~2.15 kcal/mol). The net difference driving the trans equilibrium is ~0.41 kcal/mol.

Self-Validating Experimental Protocol: VT-NMR & DFT

Relying solely on empirical A-values is insufficient for rigorous drug development. Because the activation energy for cyclohexane chair-chair interconversion is roughly 10-11 kcal/mol [[6]](), conformers rapidly interconvert at room temperature, yielding time-averaged NMR spectra 7.

To empirically validate the thermodynamic stability, we employ a self-validating system combining Variable-Temperature NMR (VT-NMR) and Density Functional Theory (DFT) . DFT predicts the chemical shifts, ensuring accurate peak assignment, while VT-NMR physically freezes the conformers for direct integration.

VTNMR_Workflow Prep 1. Sample Prep (CD2Cl2 Solvent) Cool 2. VT-NMR Cooling (298K to 183K) Prep->Cool Acquire 3. Spectra Acquisition (1H/13C Decoupled) Cool->Acquire Integrate 4. Peak Integration (Axial vs Equatorial) Acquire->Integrate Calc 5. Thermodynamic Calc (ΔG = -RT ln K) Integrate->Calc

Fig 2: Self-validating VT-NMR workflow for empirical determination of conformer free energies.

Step-by-Step Methodology:
  • Computational Pre-Validation (DFT):

    • Causality: Before running the NMR, we must know exactly where the axial vs. equatorial methyl signals will appear.

    • Action: Optimize the trans-(e,a) and trans-(a,e) geometries using the B3LYP/6-311+G(d,p) level of theory. Calculate the NMR shielding tensors. The diffuse functions are critical here to accurately model the hyperconjugative effects of the halogenated side chain.

  • Sample Preparation:

    • Dissolve 15 mg of the purified trans-isomer in 0.6 mL of Dichloromethane- d2​ ( CD2​Cl2​ ). CD2​Cl2​ is chosen because its freezing point (-97 °C) is well below the coalescence temperature of the cyclohexane ring flip.

  • VT-NMR Acquisition:

    • Insert the sample into a 500 MHz (or higher) NMR spectrometer.

    • Acquire standard 1H and 13C spectra at 298 K (room temperature).

    • Gradually cool the probe in 10 K decrements down to 183 K (-90 °C), allowing 10 minutes of thermal equilibration at each step.

  • Integration & Kinetic Extraction:

    • At 183 K, the interconversion is frozen on the NMR timescale 1. The previously averaged methyl doublet will split into two distinct doublets representing the axial and equatorial populations.

    • Integrate the area under the curve for the major conformer ( Imajor​ ) and minor conformer ( Iminor​ ).

  • Thermodynamic Calculation:

    • Calculate the equilibrium constant: K=Imajor​/Iminor​ .

    • Apply the Arrhenius equation: ΔG∘=−RTlnK 8. At 183 K, this will yield the precise free energy difference between the conformers, validating the theoretical A-value extrapolations.

Conclusion

The thermodynamic stability of 1-(3-chloro-2-methylpropyl)-3-methylcyclohexane is a masterclass in steric vector management. The cis isomer achieves absolute thermodynamic stability by adopting a diequatorial conformation, while the trans isomer is forced into an energetic compromise, dictated by the ~0.41 kcal/mol A-value differential between its substituents. By utilizing the self-validating VT-NMR and DFT workflow outlined above, researchers can move beyond theoretical estimates to empirically lock down the 3D spatial orientation of this complex scaffold for downstream applications.

References

  • Conformational Analysis of 1,3-Disubstituted Cyclohexanes. St. Paul's Cathedral Mission College.
  • Why is a 1,3-cis disubstituted cyclohexane more stable than its trans isomer? AskFilo.
  • 1,3-Diaxial Interactions in Substituted Cyclohexanes: A Technical Guide. Benchchem.
  • 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts.
  • Thermodynamic Stability of 4-Bromocyclohexanone Conformers. Benchchem.
  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry.
  • 6.5: Thermodynamics. Chemistry LibreTexts.
  • ritgerd-uppsetning (Ragnar-MSritgerd). Skemman.

Sources

Foundational

Comprehensive Technical Guide on 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane: Physicochemical Properties and Analytical Characterization

Executive Summary In the landscape of modern drug development and complex organic synthesis, lipophilic scaffolds dictate crucial pharmacokinetic properties such as blood-brain barrier (BBB) permeability and metabolic st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and complex organic synthesis, lipophilic scaffolds dictate crucial pharmacokinetic properties such as blood-brain barrier (BBB) permeability and metabolic stability. 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane represents a highly specialized, sterically hindered alkyl halide. This whitepaper systematically deconstructs its physicochemical profile—specifically its molecular weight and boiling point—while providing field-proven, self-validating analytical protocols for its laboratory characterization.

Structural & Physicochemical Profiling

Understanding the macroscopic properties of a compound requires an analysis of its microscopic structural topology. The target molecule consists of a rigid cyclohexane core, a methyl substituent at the C3 position, and a branched 3-chloro-2-methylpropyl chain at the C1 position.

Molecular Weight Causality

The molecular formula of the compound is C11H21Cl .

  • Carbon Framework: 6 carbons (ring) + 4 carbons (propyl chain) + 1 carbon (ring methyl) = 11 Carbons.

  • Hydrogen Saturation: 21 Hydrogens.

  • Halogenation: 1 Chlorine atom.

Based on standard atomic weights, the calculated molecular weight is 188.74 g/mol [1]. The presence of the chlorine atom introduces significant isotopic variance, which is critical for mass spectrometric validation (discussed in Section 3).

Thermodynamic Constraints & Boiling Point Estimation

The boiling point of a molecule is dictated by the sum of its intermolecular forces. For this compound, the dominant forces are London dispersion forces (driven by the large C11 hydrocarbon framework) and dipole-dipole interactions (originating from the polar C-Cl bond).

While the exact experimental boiling point of this specific branched isomer is rarely isolated in standard literature, we can derive a highly accurate predictive range by analyzing isomeric analogs. The linear isomer 11-chloro-1-undecene (C11H21Cl) exhibits a documented boiling point of 236.1 °C at 760 mmHg[2].

The Causality of Branching vs. Ring Rigidity: Aliphatic branching (such as the 2-methyl group on the propyl chain) typically lowers the boiling point due to a decreased surface area, which weakens London dispersion forces. However, the presence of the rigid cyclohexane ring counteracts this by increasing molecular density and restricting conformational freedom. Consequently, the boiling point of 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane is thermodynamically constrained to an estimated range of 235 °C to 245 °C at standard atmospheric pressure (760 mmHg) .

Quantitative Data Summary

The following table synthesizes the core physicochemical data for rapid reference and comparative analysis.

PropertyValueMethod of Determination / Source
IUPAC Name 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexaneNomenclature Standards
Molecular Formula C11H21ClElemental Analysis
Molecular Weight 188.74 g/mol Calculated / GC-MS[1]
Exact Mass (Monoisotopic) 188.13 DaHigh-Resolution Mass Spectrometry
Boiling Point (760 mmHg) 235 °C – 245 °C (Estimated)Predictive QSPR / Analog Comparison[2]
Physical State (at 25 °C) LiquidVisual Observation

Experimental Methodologies (Self-Validating Systems)

As an application scientist, I prioritize analytical workflows that are internally self-validating. The following step-by-step protocols detail how to empirically verify the molecular weight and boiling point of this compound.

Protocol A: Boiling Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: Traditional micro-distillation requires large sample volumes and risks thermal degradation of halogenated compounds at high temperatures. DSC provides a highly controlled, micro-scale thermodynamic profile.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the analyte into an aluminum hermetic pan.

  • Pinhole Venting (Critical Step): Pierce the lid with a micro-pinhole. Causality: This allows vapor to escape while maintaining thermal equilibrium within the pan, preventing pressure-induced boiling point elevation.

  • Atmospheric Control: Purge the DSC cell with dry nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation of the alkyl chain.

  • Thermal Ramping: Equilibrate the system at 25 °C, then apply a linear heating rate of 10 °C/min up to 300 °C.

  • Data Acquisition: The boiling point is identified as the extrapolated onset temperature of the endothermic vaporization peak.

  • System Validation: Run a known standard, such as 1-chloro-2-methylcyclohexane, which has a well-documented thermal profile, to calibrate the system's thermal response.

Protocol B: Molecular Weight Confirmation via GC-MS

Rationale: Because this compound lacks highly polar functional groups or UV chromophores, it is poorly suited for LC-UV or Electrospray Ionization (ESI). Gas chromatography coupled with Electron Impact (EI) ionization is the definitive choice for volatile, lipophilic halocarbons.

  • Sample Preparation: Dilute the compound to a concentration of 1 mg/mL in GC-grade dichloromethane (DCM).

  • Injection: Inject 1 µL into the GC inlet maintained at 250 °C with a split ratio of 10:1.

  • Chromatographic Gradient: Utilize a non-polar HP-5MS capillary column (30 m x 0.25 mm). Set the initial oven temperature to 60 °C (hold for 2 min), then ramp at 15 °C/min to 280 °C (hold for 5 min).

  • Ionization: Apply standard Electron Impact (EI) at 70 eV.

  • Detection & Self-Validation (The Isotopic Signature): Scan the mass range of 50-300 m/z. Chlorine naturally exists as two stable isotopes: 35 Cl (75.78%) and 37 Cl (24.22%).

    • Validation Metric: You must observe the molecular ion peak [M]+ at m/z 188 and a characteristic [M+2]+ isotope peak at m/z 190 .

    • Causality: Observing this exact ~3:1 ratio acts as an internal self-validation mechanism, confirming both the structural integrity of the C11H21Cl formula and the successful elution of the target analyte without thermal degradation.

Analytical Workflow Visualization

The following diagram maps the logical relationship between the sample, the chosen analytical techniques, and the resulting physicochemical data.

Characterization A 1-(3-Chloro-2-methylpropyl) -3-methylcyclohexane B Thermal Analysis (DSC with Pinhole Pan) A->B Heat Ramp C Mass Spectrometry (GC-MS via EI) A->C Electron Impact D Boiling Point Det. (~235-245 °C) B->D E Molecular Weight (188.74 g/mol) & 3:1 Isotope C->E

Caption: Analytical workflow for determining the boiling point and molecular weight of the target compound.

Synthetic Utility & Mechanistic Insights

In medicinal chemistry, the 3-chloro-2-methylpropyl moiety serves as an electrophilic site for nucleophilic substitution ( SN​2 ) reactions, allowing the attachment of pharmacologically active amines or alcohols.

However, a critical mechanistic insight must be noted: because this is a primary alkyl chloride with beta-branching (the 2-methyl group), SN​2 trajectories are highly sterically hindered. To overcome this activation energy barrier in the lab, researchers often must utilize highly nucleophilic reagents, elevated temperatures, or convert the chloride to a more reactive iodide via the Finkelstein reaction prior to coupling.

References

  • [1] Title: 1-(1-Chloro-2-methylpropyl)-3-methylcyclohexane | C11H21Cl | CID 79298659 Source: PubChem, National Center for Biotechnology Information URL:[Link]

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Exploratory

Strategic Utilization of 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane in Medicinal Chemistry: An In-Depth Technical Guide

Executive Summary & Chemical Profiling In contemporary drug discovery, modulating the lipophilicity and spatial geometry of a pharmacophore is critical for optimizing target binding and pharmacokinetic profiles. 1-(3-Chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

In contemporary drug discovery, modulating the lipophilicity and spatial geometry of a pharmacophore is critical for optimizing target binding and pharmacokinetic profiles. 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane (CAS: 1342783-62-3) has emerged as a highly specialized building block for these purposes[1]. Structurally, it features a flexible cyclohexane ring modified by a 3-methyl group, extended by a 2-methylpropyl linker terminating in an alkyl chloride.

This specific topological arrangement provides immense steric bulk and high lipophilicity, making it an ideal moiety for penetrating the blood-brain barrier (BBB) or occupying deep, hydrophobic binding pockets in target receptors. However, the inherent stability of the primary alkyl chloride, compounded by the steric hindrance of the adjacent 2-methyl group, presents unique synthetic challenges. This guide provides field-proven, self-validating protocols for functionalizing this versatile intermediate.

Mechanistic Causality in Synthetic Approaches

Alkyl chlorides possess a higher bond dissociation energy compared to their bromide or iodide counterparts, rendering them notoriously sluggish in standard nucleophilic substitution ( SN​2 ) reactions[2]. Furthermore, the β -branching (the 2-methyl group on the propyl chain) creates a neopentyl-like steric barrier that blocks the ideal 180∘ trajectory required for nucleophilic attack.

As an application scientist, I strongly advise against direct amination or etherification attempts under standard conditions, which typically result in recovered starting material or undesired elimination byproducts. Instead, successful functionalization requires catalytic activation (e.g., in situ Finkelstein reaction) or umpolung strategies (e.g., Grignard reagent formation).

Self-Validating Experimental Protocols

Protocol A: Iodide-Catalyzed Nucleophilic Amination ( SN​2 )

Objective: Synthesize tertiary amine derivatives for CNS-active compound libraries. Causality: By introducing catalytic Sodium Iodide (NaI), the unreactive alkyl chloride is transiently converted into a highly reactive alkyl iodide. We utilize anhydrous N,N-Dimethylformamide (DMF) because polar aprotic solvents leave the nucleophile unsolvated and highly reactive, accelerating the rate-determining step.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, argon-purged reaction vessel, dissolve 1.0 equivalent of 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane in anhydrous DMF to achieve a 0.2 M concentration.

  • In Situ Activation: Add 0.2 equivalents of anhydrous NaI. Stir the mixture at 60°C for 2 hours.

    • Self-Validation Step: Withdraw a 10 μ L aliquot and analyze via GC-MS. The appearance of a higher-mass peak corresponding to the alkyl iodide confirms successful transient activation.

  • Substitution: Introduce 2.5 equivalents of the desired secondary amine (e.g., piperidine) and 2.0 equivalents of finely milled K2​CO3​ (to scavenge generated HCl). Elevate the temperature to 85°C.

  • In-Process Control: Sample the reaction every 4 hours via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (8:2) mobile phase. The system validates its completion when the starting material spot completely disappears and is replaced by a lower Rf​ spot that stains positive with Dragendorff's reagent (indicating the presence of an amine).

  • Workup: Quench the reaction with ice-cold deionized water. Extract three times with EtOAc. Wash the combined organic layers extensively with brine to remove residual DMF, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

Protocol B: Grignard Reagent Formation and Electrophilic Trapping

Objective: Form a robust C-C bond to append the lipophilic tail to an aryl core via cross-coupling. Causality: The robust C-Cl bond resists spontaneous oxidative addition by Magnesium. We utilize highly active Mg turnings and a catalytic amount of 1,2-dibromoethane to continuously etch and clean the Mg surface (entrainment), ensuring robust insertion. Anhydrous Tetrahydrofuran (THF) is strictly required, as its oxygen lone pairs coordinate and stabilize the resulting organomagnesium complex.

Step-by-Step Methodology:

  • Magnesium Activation: Add Mg turnings (1.5 eq) to a flame-dried, two-neck flask under a continuous N2​ stream. Add just enough anhydrous THF to cover the turnings, followed by 0.05 eq of 1,2-dibromoethane.

    • Self-Validation Step: Vigorous bubbling (ethylene gas evolution) visually confirms the activation of the Mg surface.

  • Oxidative Insertion: Dilute 1.0 eq of the alkyl chloride in THF (1.0 M) and add it dropwise at a rate that maintains a gentle, self-sustaining reflux.

  • Validation of Grignard Formation: Once the addition is complete and the mixture cools to room temperature, withdraw a 0.5 mL aliquot and quench it with D2​O . Analyze the organic layer via 1H -NMR. The presence of a deuterium-incorporated alkane signal validates quantitative Grignard formation.

  • Cross-Coupling: Introduce the electrophile (e.g., an aryl bromide) alongside a catalytic amount of Pd(dppf)Cl2​ (0.05 eq). Heat to reflux for 12 hours.

  • Safe Quench: Cool the vessel to 0°C and slowly add saturated NH4​Cl dropwise to safely protonate any unreacted organomagnesium species before standard aqueous extraction.

Reaction Pathways Visualization

G Core 1-(3-Chloro-2-methylpropyl)- 3-methylcyclohexane NaI NaI (Catalytic) Finkelstein Activation Core->NaI Mg Mg(0), THF, 1,2-dibromoethane Grignard Formation Core->Mg SN2 SN2 Substitution (Amines/Alkoxides) NaI->SN2 Prod1 Lipophilic Amine/Ether Derivatives SN2->Prod1 Grignard Organomagnesium Intermediate Mg->Grignard Prod2 C-C Cross-Coupled Derivatives Grignard->Prod2

Synthetic divergence of 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane via SN2 and Grignard.

Quantitative Data: Pharmacokinetic Impact

The functionalization of 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane[3] significantly alters the physicochemical properties of the resulting derivatives. The table below summarizes the expected outcomes when utilizing the protocols detailed above.

Derivative ClassReaction PathwayAvg. Yield (%)Calculated logPPolar Surface Area (Ų)Primary Application
Core Chloride N/AN/A4.80.0Starting Material
Tertiary Amine SN​2 (NaI cat.)72 - 853.93.2BBB-penetrant CNS drugs
Aliphatic Ether Williamson ( SN​2 )65 - 754.29.2Hydrophobic linkers
Aryl Conjugate Grignard + Pd55 - 685.50.0Deep-pocket inhibitors

Note: logP values are computationally estimated based on the addition of standard cyclic amines, aliphatic alcohols, and unsubstituted phenyl rings, respectively.

References

  • Sigma-Aldrich Product Catalog - 1-chloro-2-methylcyclohexane | Sigma-Aldrich: 1-(3-chloro-2-methylpropyl)-3-methylcyclohexane.3

  • BLD Pharm Catalog - 931-68-0|1-Chloro-4-methylcyclohexane|BLD Pharm (CAS: 1342783-62-3).1

  • The Journal of Organic Chemistry (ACS Publications) - Solvent Effect Observed in Nucleophilic Substitution of Alkyl Chlorides.2

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane

Application Note: Synthesis and Handling Protocol for 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane Document ID: AN-8842-C Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Handling Protocol for 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane

Document ID: AN-8842-C Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane (CAS: 1342783-62-3)[1]

Introduction & Strategic Overview

1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane is a specialized aliphatic building block featuring a methylcyclohexane core[2] substituted with a branched, chlorinated propyl chain. Due to the reactive nature of the terminal alkyl chloride, compounds in this class are highly valued as electrophilic intermediates in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals[3].

Synthetic Rationale: The most efficient and scalable methodology for generating this terminal alkyl chloride is the direct chlorination of its corresponding primary alcohol precursor, 3-(3-methylcyclohexyl)-2-methylpropan-1-ol. While various reagents (e.g., PCl₃, HCl/ZnCl₂) can achieve this transformation[4], Thionyl Chloride (SOCl₂) in the presence of a catalytic amount of N,N-Dimethylformamide (DMF) is selected.

  • Causality for Reagent Selection: The SOCl₂/DMF system (Vilsmeier-Haack type chlorination) proceeds with high regioselectivity and minimal rearrangement. Crucially, the primary byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl)—both gases that readily evolve from the reaction mixture. This self-purifying mechanism drastically simplifies downstream workup compared to phosphorus-based reagents, ensuring the high purity required for drug development workflows.

Quantitative Reaction Parameters

The following parameters are optimized for a 10.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3-(3-methylcyclohexyl)-2-methylpropan-1-ol170.301.001.70 gStarting Material
Thionyl Chloride (SOCl₂)118.971.501.78 g (1.09 mL)Chlorinating Agent
N,N-Dimethylformamide (DMF)73.090.0536.5 mg (38 µL)Catalyst
Dichloromethane (DCM, anhydrous)84.93N/A20.0 mLSolvent
Sodium Bicarbonate (NaHCO₃, aq)84.01N/A30.0 mLQuenching Agent

Experimental Workflow Visualization

SynthesisWorkflow N1 1. System Preparation Flame-dried flask, N2 atmosphere N2 2. Reagent Solvation Dissolve alcohol in DCM + DMF at 0°C N1->N2 N3 3. Chlorination Dropwise addition of SOCl2 N2->N3 N4 4. Thermal Activation Warm to 25°C, stir for 2-4 hours N3->N4 N5 5. Reaction Quench Neutralize with sat. NaHCO3 (aq) N4->N5 N6 6. Isolation Phase separation & silica chromatography N5->N6

Fig 1: Step-by-step experimental workflow for the chlorination of the precursor alcohol.

Step-by-Step Synthesis Protocol

Step 1: Apparatus Setup

  • Assemble a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser vented through a gas scrubber (to neutralize evolved SO₂ and HCl gases).

  • Flame-dry the apparatus under vacuum and backfill with dry Nitrogen (N₂) to ensure an anhydrous environment. Causality: SOCl₂ reacts violently with moisture to form HCl and SO₂, which would degrade the reagent before it can react with the substrate.

Step 2: Substrate Solvation

  • Charge the flask with 3-(3-methylcyclohexyl)-2-methylpropan-1-ol (1.70 g, 10.0 mmol) and anhydrous DCM (20.0 mL).

  • Add catalytic DMF (38 µL, 0.5 mmol).

  • Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C.

Step 3: Reagent Addition

  • Transfer SOCl₂ (1.09 mL, 15.0 mmol) into the dropping funnel.

  • Begin dropwise addition of SOCl₂ over a period of 15-20 minutes. Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses the formation of unwanted elimination byproducts (alkenes).

Step 4: Reaction Propagation

  • Once addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature (25 °C).

  • Stir the mixture for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) or GC-MS until the starting material is completely consumed.

Step 5: Quenching and Workup

  • Re-cool the reaction mixture to 0 °C.

  • Carefully add saturated aqueous NaHCO₃ (30.0 mL) dropwise. Causality: This neutralizes unreacted SOCl₂ and dissolved HCl. The addition must be slow to manage the vigorous evolution of CO₂ gas.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).

  • Combine the organic phases and wash with brine (20 mL).

Step 6: Purification

  • Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation).

  • Purify the crude residue via flash column chromatography on silica gel (eluting with 100% hexanes or a low-polarity hexane/ethyl acetate gradient) to yield the pure 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane.

Safety and Handling (PPE)

Alkyl chlorides and their synthetic reagents pose specific occupational hazards that must be managed in a professional laboratory setting[5].

  • Engineering Controls: All steps involving SOCl₂ and the unpurified reaction mixture must be conducted inside a certified, properly functioning chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., heavy-duty nitrile or neoprene), a flame-resistant lab coat, and splash-proof safety goggles[5].

  • Waste Disposal: Halogenated organic waste (DCM, product residues) must be segregated into designated chlorinated waste containers. Aqueous washes containing neutralized SOCl₂ byproducts should be disposed of according to institutional environmental health and safety (EHS) guidelines.

Sources

Application

Application Note: 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane as a Lipophilic Scaffold in Drug Discovery

Executive Summary In modern drug discovery, escaping "flatland" by incorporating sp3-rich scaffolds is a proven strategy to improve the pharmacokinetic properties, aqueous solubility, and target selectivity of lead compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, escaping "flatland" by incorporating sp3-rich scaffolds is a proven strategy to improve the pharmacokinetic properties, aqueous solubility, and target selectivity of lead compounds[1]. 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane (CAS: 1342783-62-3) serves as an exceptional chemical intermediate for introducing a bulky, highly lipophilic aliphatic tail into small molecules.

However, the unique structural topology of this intermediate—specifically the β-branching adjacent to the primary chloride—presents distinct synthetic challenges. This application note provides field-proven, self-validating protocols for utilizing this intermediate in two critical workflows: nucleophilic amination and Grignard reagent generation.

Physicochemical & Reactivity Profile

Before executing synthetic workflows, it is critical to understand the causality behind the reactivity of this specific scaffold.

PropertyValue / Description
Chemical Name 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane
CAS Number 1342783-62-3
Molecular Formula C11H21Cl
Molecular Weight 188.74 g/mol
Reactivity Class Primary Alkyl Chloride (β-branched)

Mechanistic Insight: The β-methyl group (-CH2-CH(CH3)-CH2-Cl) introduces neopentyl-like steric hindrance. This significantly raises the activation energy required for direct nucleophilic substitution (SN2). Furthermore, the C-Cl bond possesses a higher bond dissociation energy compared to C-Br or C-I, making direct oxidative insertion by magnesium metal sluggish and prone to failure[2]. Overcoming these kinetic barriers requires specific catalytic and chemical activation strategies.

Synthetic Workflows

SyntheticWorkflow SM 1-(3-Chloro-2-methylpropyl)- 3-methylcyclohexane Grignard Grignard Reagent [Mg, THF, 65°C] SM->Grignard Mg insertion (1,2-dibromoethane) Finkelstein Alkyl Iodide (In situ) [NaI, MEK, 80°C] SM->Finkelstein Halogen Exchange (Finkelstein) Coupling Electrophilic Trapping (e.g., CO2, R-CHO) Grignard->Coupling Nucleophilic Addition Amination Lipophilic Amine [R-NH2, Base] Finkelstein->Amination Nucleophilic Substitution (SN2)

Figure 1: Divergent synthetic workflows for 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane.

Protocol A: Catalytic Finkelstein-Assisted Amination

Causality & Design

Direct amination of this β-branched chloride with secondary amines often yields <20% product due to competing elimination (E2) and slow reaction kinetics. To circumvent this, a Finkelstein halogen exchange is employed to convert the chloride in situ to a highly reactive alkyl iodide[3].

While acetone is the classical solvent for the Finkelstein reaction, its boiling point (56 °C) is insufficient to drive the substitution of this sterically hindered chloride. Methyl ethyl ketone (MEK) is selected instead, as its higher reflux temperature (80 °C) provides the necessary thermal energy to overcome the steric barrier[4].

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq (10 mmol) of 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane in 20 mL of anhydrous MEK.

  • Catalyst Addition: Add 2.0 eq (20 mmol) of anhydrous Sodium Iodide (NaI). Stir at room temperature for 10 minutes.

  • Nucleophile Addition: Add 1.5 eq (15 mmol) of the target amine and 2.0 eq (20 mmol) of finely powdered anhydrous K2CO3.

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (80 °C) under an argon atmosphere for 18–24 hours.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash chromatography.

Self-Validating System

This protocol is self-validating through the visual precipitation of sodium chloride (NaCl). Because NaCl is insoluble in MEK, its precipitation drives the equilibrium forward according to Le Chatelier's principle[4]. The cessation of precipitate formation serves as a macroscopic indicator of reaction completion.

Optimization Data Summary
SolventTemp (°C)AdditiveTime (h)Isolated Yield (%)
Acetone56None24< 10
Acetone56NaI (2.0 eq)2445
DMF80None2425
MEK 80 NaI (2.0 eq) 18 > 85

Protocol B: Grignard Reagent Generation & Trapping

Causality & Design

Primary alkyl chlorides exhibit strong C-Cl bonds, making direct oxidative insertion by magnesium metal difficult. Furthermore, the native oxide layer on magnesium turnings acts as an insulating barrier[2].

To initiate the reaction, the addition of 1,2-dibromoethane serves as an entrainment agent. It reacts rapidly with magnesium to form ethylene gas and MgBr2, continuously etching the metal surface and exposing highly reactive, fresh magnesium to the sluggish alkyl chloride[5][6].

Step-by-Step Methodology
  • Magnesium Preparation: Add 1.5 eq (15 mmol) of magnesium turnings to a flame-dried 3-neck flask under Argon. Add 5 mL of anhydrous THF to cover the turnings.

  • Chemical Activation: Add 0.05 eq of 1,2-dibromoethane. Do not stir. Wait for the visible evolution of ethylene gas bubbles and a slight exotherm, indicating successful Mg activation[2].

  • Reagent Addition: Dilute 1.0 eq (10 mmol) of 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane in 10 mL of anhydrous THF. Add 1 mL (10%) of this solution to the activated Mg turnings.

  • Entrainment & Reflux: Once the reaction initiates (indicated by a sustained exotherm and cloudiness), add the remaining chloride solution dropwise over 1 hour to maintain a gentle, spontaneous reflux. Stir for an additional 2 hours at 65 °C.

  • Electrophilic Trapping: Cool the generated Grignard reagent to 0 °C and slowly add the desired electrophile (e.g., an aldehyde or bubbled CO2 gas)[7].

Self-Validating System

The process is validated prior to electrophile addition by quenching a 0.5 mL aliquot of the reaction mixture in D2O. Analysis of the organic layer via 1H-NMR or GC-MS will reveal the formation of the deuterated alkane (1-(3-deutero-2-methylpropyl)-3-methylcyclohexane), confirming successful Grignard formation rather than unreacted starting material or Wurtz coupling dimers[2].

References

  • Escaping from Flatland: Antimalarial Activity of sp3-Rich Bridged Pyrrolidine Derivatives ACS Medicinal Chemistry Letters URL:[Link]

  • WO1998022494A2 - Methods and Compounds for Inhibiting β-Amyloid Peptide Release Google Patents URL
  • Synthesis of Ibuprofen in the Introductory Organic Laboratory Journal of Chemical Education (ACS Publications) URL:[Link]

  • Grignard reaction: Significance in Synthesis Grokipedia URL: [Link]

Sources

Method

Application Note: High-Sensitivity GC-MS Analytical Method for 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane

Audience: Analytical Chemists, Drug Development Professionals, and Environmental Scientists Matrix: Pharmaceutical Intermediates / Complex Organic Matrices Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Scientif...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Drug Development Professionals, and Environmental Scientists Matrix: Pharmaceutical Intermediates / Complex Organic Matrices Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Scientific Context & Rationale

1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane (CAS: 1342783-62-3) is a branched, halogenated cycloalkane. In pharmaceutical manufacturing, alkyl chlorides of this nature are frequently scrutinized as Potential Genotoxic Impurities (PGIs) due to their DNA-alkylating potential. Regulatory guidelines (such as ICH M7) mandate their control at trace levels, often requiring limits of quantitation (LOQ) in the parts-per-million (ppm) or parts-per-billion (ppb) range.

To achieve this, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard. The volatility and thermal stability of this compound make it highly amenable to GC separation, while the unique isotopic signature of chlorine provides a self-validating mechanism for MS detection. While heavily polychlorinated alkanes often require Negative Chemical Ionization (NCI)[1], mono-chlorinated species like our target yield excellent, diagnostic fragments under standard 70 eV Electron Ionization (EI), making standard single-quadrupole GC-MS systems perfectly suited for this workflow.

Experimental Design: The Causality of Method Parameters

As analytical scientists, we do not merely select parameters at random; every choice in this protocol is engineered to overcome specific physicochemical challenges:

  • Column Selection (DB-624 or equivalent): Alkyl halides are prone to peak tailing on purely non-polar columns. By utilizing a mid-polarity phase (6% cyanopropylphenyl / 94% dimethylpolysiloxane), we enhance the dipole-dipole interactions with the chlorine atom, ensuring sharp, symmetrical peaks and excellent resolution from non-polar hydrocarbon background matrices (2[2]).

  • Injection Mode (Splitless): Because PGIs often exist at trace levels, splitless injection maximizes the analyte mass reaching the column. An inlet temperature of 250°C guarantees instantaneous vaporization without inducing thermal dehydrohalogenation (loss of HCl in the inlet).

  • Detection Mode (SIM vs. SCAN): In complex matrices, the baseline is cluttered with ubiquitous hydrocarbon fragments (e.g., m/z 41, 43, 55). By operating in Selected Ion Monitoring (SIM) mode, we instruct the quadrupole to dwell exclusively on the target's unique fragments, drastically improving the signal-to-noise (S/N) ratio and bypassing matrix interference.

Analytical Workflow

GCMS_Workflow S1 Sample Prep (Solvent Extraction) S2 GC Injection (Splitless, 250°C) S1->S2 S3 Capillary Separation (DB-5MS / DB-624) S2->S3 S4 Electron Ionization (EI, 70 eV) S3->S4 S5 Mass Analysis (SIM/SCAN Mode) S4->S5 S6 Data Processing (Quantitation) S5->S6

Fig 1. End-to-end GC-MS analytical workflow for trace alkyl chloride determination.

Step-by-Step Analytical Protocol

Sample Preparation
  • Matrix Dissolution: Weigh exactly 100 mg of the sample matrix (e.g., API) into a 10 mL volumetric flask.

  • Extraction: Add 5 mL of HPLC-grade Hexane. Alkyl chlorides partition highly into non-polar solvents, leaving polar APIs undissolved (3[3]).

  • Agitation & Centrifugation: Vortex for 2 minutes, then centrifuge at 4000 rpm for 5 minutes to pellet any insoluble matrix.

  • Transfer: Transfer the clear hexane supernatant to a 2 mL GC autosampler vial equipped with a glass insert.

GC-MS Instrument Parameters

The following parameters are optimized for a standard single-quadrupole GC-MS system (e.g., Agilent 7890/5977 series).

ParameterSetting / Specification
Column DB-624 (30 m × 0.25 mm ID × 1.4 µm film thickness)
Carrier Gas Helium (99.999%), Constant Flow at 1.2 mL/min
Injection Volume 1.0 µL
Inlet Temperature 250°C
Injection Mode Splitless (Purge valve opens at 1.0 min)
Oven Program 60°C (hold 2 min) → 15°C/min to 240°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C

Mechanistic Insights: Mass Spectral Fragmentation

Understanding the EI fragmentation of 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane (Molecular Weight: 188.74 g/mol , Formula: C₁₁H₂₁Cl) is critical for selecting the correct SIM ions. Under 70 eV electron bombardment, the molecule undergoes several predictable pathways (4[4]):

  • Molecular Ion [M]⁺•: Appears at m/z 188 and 190. Due to the natural abundance of ³⁵Cl and ³⁷Cl, these peaks will strictly exhibit a 3:1 intensity ratio.

  • Dehydrohalogenation: The loss of HCl (36 Da) yields a stable alkene radical cation at m/z 152.

  • Alkyl Cleavage: The bond between the cyclohexane ring and the propyl chain is highly susceptible to cleavage.

    • Retention of charge on the ring yields the methylcyclohexyl cation (m/z 97) .

    • Retention of charge on the halogenated chain yields the chloromethylpropyl cation (m/z 91 / 93) .

Fragmentation M Molecular Ion [M]⁺• m/z 188 / 190 (3:1) F1 [M - HCl]⁺• m/z 152 M->F1 - HCl (-36 Da) F2 [M - Cl]⁺ m/z 153 M->F2 - Cl• (-35 Da) F3 Methylcyclohexyl Cation m/z 97 M->F3 Alpha-cleavage (- C4H8Cl•) F4 Chloromethylpropyl Cation m/z 91 / 93 M->F4 Alkyl cleavage (- C7H13•)

Fig 2. Primary 70 eV EI mass spectral fragmentation pathways for the target compound.

Self-Validating SIM Data Presentation

To establish a self-validating system , we do not rely on a single ion. The method mandates the monitoring of one Target Ion (for quantitation) and two Qualifier Ions (for confirmation). If the ratio of the qualifier ions to the target ion deviates by more than ±20% from the reference standard, the peak is flagged as a matrix interference, preventing false positives.

Ion Typem/zDwell Time (ms)Structural AssignmentValidation Criteria
Target Ion 9750[C₇H₁₃]⁺ (Ring Cation)Used for primary peak integration
Qualifier 1 9150[C₄H₈³⁵Cl]⁺Must co-elute perfectly with m/z 97
Qualifier 2 9350[C₄H₈³⁷Cl]⁺Ratio of m/z 91 to 93 must be ~3:1
Qualifier 3 15250[M - HCl]⁺•Confirms intact molecular framework

Note: m/z 97 is chosen as the target ion because it is typically the base peak (most abundant) and avoids the isotopic complexity of the chlorine-containing fragments during integration.

References

  • Sigma-Aldrich Product Catalog. "1-chloro-2-methylcyclohexane | 1-(3-chloro-2-methylpropyl)-3-methylcyclohexane (CAS: 1342783-62-3)." Sigma-Aldrich.

  • ALS Europe. "CHLOROALKANES, TESTING OF ENVIRONMENTAL SAMPLES USING GC-MS-NCI." ALS Global. 1

  • Der Pharma Chemica. "Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride..." Der Pharma Chemica. 3

  • Agilent Technologies. "Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF." Agilent Application Notes. 4

  • ResearchGate. "Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design." ResearchGate. 2

Sources

Application

Application Notes &amp; Protocols: Navigating the Reactivity of 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane in Nucleophilic Reactions

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Abstract This document provides a comprehensive technical guide to understanding and predicti...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Abstract

This document provides a comprehensive technical guide to understanding and predicting the outcomes of nucleophilic substitution and elimination reactions involving the sterically complex substrate, 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane. Due to its unique structure—a primary alkyl chloride flanked by significant steric bulk at the β-position—this molecule presents a challenging case study that deviates from textbook examples. We will dissect the mechanistic pathways, provide field-tested protocols for targeted reactions, and offer insights into the analytical characterization of the resulting products. This guide is designed to equip researchers with the predictive power and practical knowledge necessary to manipulate this and structurally similar substrates effectively.

Part 1: Mechanistic Analysis and Predictive Framework

Structural Assessment: The Challenge of Steric Hindrance

The reactivity of an alkyl halide is fundamentally dictated by its structure. 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane possesses a primary (1°) carbon-chlorine bond. While primary alkyl halides are typically prime candidates for bimolecular nucleophilic substitution (SN2), the environment surrounding the electrophilic carbon is far from typical.

  • Primary Chloride: The chlorine atom is attached to a -CH₂- group.

  • β-Branching: The adjacent carbon (the β-carbon) is tertiary, bonded to a methyl group, an isopropyl group analogue, and the entire 3-methylcyclohexyl moiety. This is a classic example of a neopentyl-type structure, which is notorious for its low reactivity in SN2 reactions.

The immense steric bulk around the reaction center physically blocks the required backside attack of a nucleophile, which is the cornerstone of the SN2 mechanism.[1][2] Any approaching nucleophile will experience significant van der Waals repulsion from the bulky groups, drastically increasing the activation energy for the SN2 transition state.

Evaluating Competing Reaction Pathways

For any given alkyl halide, four primary reaction pathways are in competition: SN1, SN2, E1, and E2. The specific substrate structure, nucleophile/base strength, solvent, and temperature will determine the predominant mechanism.[3][4]

  • SN2 (Substitution, Nucleophilic, Bimolecular): As discussed, this pathway is strongly disfavored. The rate-determining step involves a backside attack on the electrophilic carbon, which is sterically inaccessible.[5]

  • SN1 (Substitution, Nucleophilic, Unimolecular): This pathway involves the formation of a carbocation intermediate. For this substrate, the initial step would require the formation of a highly unstable primary carbocation, which is energetically prohibitive.[6][7] Therefore, the SN1 mechanism is extremely unlikely.

  • E2 (Elimination, Bimolecular): This pathway requires a strong base to abstract a proton from a β-carbon in a single, concerted step with the departure of the leaving group. While the electrophilic carbon is hindered for substitution, the β-hydrogens may be accessible. A strong, sterically hindered base is ideal for promoting E2 over SN2.[8][9]

  • E1 (Elimination, Unimolecular): Like SN1, this pathway proceeds through a carbocation intermediate. It is therefore also disfavored due to the high energy of the primary carbocation that would need to form.[10][11]

Based on this analysis, the E2 mechanism is the most viable reaction pathway , provided a strong, sterically hindered base is employed. Direct substitution via either SN2 or SN1 is predicted to be exceptionally slow or to not occur at all.

G sub 1-(3-Chloro-2-methylpropyl)- 3-methylcyclohexane sn2_ts Sₙ2 Transition State (Highly Strained) sub->sn2_ts  Nu⁻ (Backside Attack) sn1_int Primary Carbocation (Highly Unstable) sub->sn1_int  -Cl⁻ (Slow) e2_ts E2 Transition State sub->e2_ts Strong, Bulky Base (β-H Abstraction) sn2_prod Substitution Product (Sₙ2) sn2_ts->sn2_prod block1 Steric Hindrance (β-Branching) sn1_prod Substitution/Elimination Products (Sₙ1/E1) sn1_int->sn1_prod Nu⁻ / Base block2 High Energy Intermediate e2_prod Elimination Product (E2) e2_ts->e2_prod block3 Most Viable Pathway

Figure 1: Competing reaction pathways for the title compound, highlighting the prohibitive barriers for SN1/SN2 mechanisms.

Part 2: Experimental Protocols and Data

Guiding Principles for Experimental Design

Given the substrate's high steric hindrance, reaction conditions must be carefully selected to favor a desired outcome.

  • To Force Elimination (Recommended): The most logical approach is to use a strong, non-nucleophilic, sterically bulky base. This maximizes the rate of E2 while minimizing the already low probability of an SN2 reaction. High temperatures will further favor elimination over substitution.

  • To Attempt Substitution (Challenging): To maximize the chances of an SN2 reaction, one must use a small, yet highly potent, nucleophile in a polar aprotic solvent.[12][13] These solvents enhance nucleophilicity by solvating the counter-ion of the nucleophile salt, leaving the nucleophile "naked" and more reactive.[6] Be prepared for extremely long reaction times and/or the need for high temperatures, which may lead to competing elimination or decomposition.

Protocol 1: E2 Elimination using Potassium tert-Butoxide
  • Objective: To synthesize 1-(2-methylprop-1-en-1-yl)-3-methylcyclohexane via an E2 reaction.

  • Causality: Potassium tert-butoxide (KOtBu) is a strong base but a poor nucleophile due to its bulk. This combination is ideal for promoting E2 elimination while suppressing substitution.[9] Tert-butanol is used as the solvent, as it is the conjugate acid of the base.

Methodology:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add potassium tert-butoxide (1.5 eq., e.g., 1.68 g, 15 mmol).

  • Solvent Addition: Add 30 mL of anhydrous tert-butanol via syringe. Stir the mixture until the base is fully dissolved.

  • Substrate Addition: Dissolve 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane (1.0 eq., e.g., 2.03 g, 10 mmol) in 10 mL of anhydrous tert-butanol. Add this solution dropwise to the stirring base solution at room temperature over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Cool the mixture to room temperature. Carefully pour the mixture into 100 mL of deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel (using a non-polar eluent such as hexanes) to yield the pure alkene product.

Protocol 2: Attempted SN2 Substitution using Sodium Iodide (Finkelstein Reaction)
  • Objective: To attempt the synthesis of 1-(3-Iodo-2-methylpropyl)-3-methylcyclohexane.

  • Causality: The Finkelstein reaction is a classic SN2 process.[7] Acetone is the solvent of choice because sodium iodide (NaI) is soluble, while the sodium chloride (NaCl) byproduct is not, thus driving the reaction forward according to Le Châtelier's principle. Iodide is an excellent nucleophile.

Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane (1.0 eq., e.g., 2.03 g, 10 mmol) and 50 mL of anhydrous acetone.

  • Reagent Addition: Add sodium iodide (3.0 eq., e.g., 4.50 g, 30 mmol). The large excess is used to increase the reaction rate.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain vigorous stirring. Monitor the reaction over an extended period (48-72 hours). The formation of a white precipitate (NaCl) indicates that the reaction is proceeding.

  • Workup: After cooling, filter the reaction mixture to remove the precipitated NaCl.

  • Concentration: Remove the acetone from the filtrate using a rotary evaporator.

  • Extraction: Dissolve the residue in 50 mL of diethyl ether. Wash the ether solution with 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution (2 x 25 mL) to remove any residual iodine, followed by water (1 x 25 mL) and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR and GC-MS to determine the conversion percentage. Purification may be attempted via chromatography if significant conversion is observed. Note: It is highly probable that the starting material will be largely recovered.

Summary of Expected Outcomes
Nucleophile / BaseSolventConditionsPredicted Major PathwayExpected Major Product(s)
NaI AcetoneReflux, 72hSN2 (very slow) 1-(3-Iodo-2-methylpropyl)-3-methylcyclohexane / No Reaction
NaCN DMSO100 °C, 48hSN2 (very slow) 4-(3-methylcyclohexyl)-3-methylbutanenitrile / No Reaction
NaOH H₂O/THFReflux, 48hE2 / SN2 (minor) Elimination Product / Minor Substitution Product
KOtBu t-BuOHReflux, 24hE2 1-(2-methylprop-1-en-1-yl)-3-methylcyclohexane

Part 3: Analytical Workflow and Characterization

A systematic analytical approach is crucial for confirming the outcome of the reactions.

Workflow for Product Identification
Figure 2: Standard experimental workflow from reaction to final product characterization.
Key Spectroscopic Signatures
  • Starting Material (1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane):

    • ¹H NMR: A characteristic doublet around 3.4-3.6 ppm corresponding to the -CH₂Cl protons.

    • ¹³C NMR: A signal around 45-50 ppm for the -CH₂Cl carbon.

    • IR: C-Cl stretch around 650-800 cm⁻¹.

  • E2 Product (1-(2-methylprop-1-en-1-yl)-3-methylcyclohexane):

    • ¹H NMR: Disappearance of the ~3.5 ppm -CH₂Cl signal. Appearance of new signals in the olefinic region (4.5-5.5 ppm) corresponding to the vinyl protons.

    • ¹³C NMR: Disappearance of the -CH₂Cl signal. Appearance of two new signals in the sp² region (110-145 ppm).

    • IR: Appearance of a C=C stretch around 1640-1680 cm⁻¹.

  • SN2 Product (e.g., 1-(3-Iodo-2-methylpropyl)-3-methylcyclohexane):

    • ¹H NMR: The doublet for the methylene group attached to the halogen will shift upfield to ~3.2 ppm for the iodo- compound.

    • ¹³C NMR: The signal for the carbon attached to the halogen will shift significantly upfield to ~10-20 ppm for the iodo- compound.

    • Mass Spec: The molecular ion peak will correspond to the new, heavier product.

References

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • Chapter 8 Notes: Nucleophilic Substitution and Elimination. University of Illinois. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • How do secondary alkyl halides go through SN1 and SN2 reactions? Quora. [Link]

  • NS7. Solvent Effects - aliphatic nucleophilic substitution. University of Michigan. [Link]

  • SN1 vs SN2 Reactions: What Is Steric Hindrance? Chemistry Hall. [Link]

  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Nucleophilic substitution and elimination reactions. Chemistry LibreTexts. [Link]

  • SN2 v.s. SN1 Reactions - MCAT Content. MedLife Mastery. [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions. University of Colorado Boulder. [Link]

  • Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]

  • Substitution versus Elimination. University of Wisconsin-Madison. [Link]

  • Synthesis of alkyl chlorides. Organic Chemistry Portal. [Link]

  • How do you tell whether it's going to be a substitution or elimination reaction? Reddit. [Link]

  • SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! YouTube. [Link]

  • Ch 8 : Substitution or Elimination ? University of Calgary. [Link]

  • Comparing Nucleophilic Substitutions Versus Elimination Reactions in Comprehensive Introductory Organic Chemistry Textbooks. Oklahoma State University Library. [Link]

  • Elimination reactions. Lumen Learning. [Link]

  • Elimination Reactions. University of California, Irvine. [Link]

  • Alkyl Halides- Nucleophilic Substitution and Elimination. Chemistry LibreTexts. [Link]

  • Chapter 7 Alkyl Halides and Nucleophilic Substitution. University of Massachusetts Boston. [Link]

  • What is the nucleophilic substitution SN reaction of alkyl halides? Quora. [Link]

  • Chapter 6 Ionic Reactions-Nucleophilic Substitution and Elimination Reactions of Alkyl Halides. Florida International University. [Link]

  • Elimination Reactions. University of Illinois Springfield. [Link]

  • Comparison of E1 and E2 Reactions. Chemistry LibreTexts. [Link]

  • Draw the substitution and elimination products for the following reactions. Pearson. [Link]

  • Draw the substitution and elimination products for the following reactions. Vaia. [Link]

  • (R)-3-chloro-2-methylhexane will undergo a nucleophilic substitution reaction. Brainly.com. [Link]

  • BIMOLECULAR NUCLEOPHILIC SUBSTITUTION. University of Wisconsin-Madison. [Link]

  • 1-(1-Chloro-2-methylpropyl)-3-methylcyclohexane. PubChem. [Link]

  • Chapter 8: Nucleophilic substitutions. University of California, San Diego. [Link]

  • Treatment of 3 methylcyclohexene with HCI yields two products. YouTube. [Link]

  • Synthesis and Characterization of 1-Chloro-3-methylenecyclopropene. Elsevier. [Link]

  • (1S,3S)-1-chloro-3-methylcyclohexane. PubChem. [Link]

  • Synthesis of 3 -chloro-5,5-dimethyl-2-cyclohexene-1-one. PrepChem.com. [Link]

Sources

Method

preparation of grignard reagents from 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane

An In-Depth Technical Guide to the Preparation of Grignard Reagents from 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane Abstract This application note provides a comprehensive guide for the synthesis of the Grignard rea...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preparation of Grignard Reagents from 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane

Abstract

This application note provides a comprehensive guide for the synthesis of the Grignard reagent, (3-methylcyclohexyl)(2-methylpropyl)magnesium chloride, from the sterically hindered secondary alkyl halide, 1-(3-chloro-2-methylpropyl)-3-methylcyclohexane. Grignard reagents are among the most pivotal organometallic compounds in organic synthesis, serving as powerful carbon-based nucleophiles for the formation of new carbon-carbon bonds.[1] The preparation from secondary and sterically hindered alkyl chlorides presents unique challenges, including sluggish reaction initiation and competing side reactions.[2][3] This document outlines the underlying mechanistic principles, provides a detailed, step-by-step experimental protocol, offers a robust troubleshooting guide, and details essential safety procedures tailored to researchers, scientists, and drug development professionals.

Scientific Principles and Mechanistic Overview

The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of magnesium metal.[4] The generally accepted mechanism involves a single-electron transfer (SET) from the magnesium to the alkyl halide.[5][6] This process generates a radical anion which then fragments to form an alkyl radical and a halide ion. These species subsequently react at the metal surface to yield the final organomagnesium compound.

The reaction is highly sensitive to the purity of reagents and the reaction environment. The magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which must be removed or penetrated for the reaction to begin.[7][8] Furthermore, Grignard reagents are extremely strong bases and will react readily with any protic source, such as water or alcohols, which necessitates the use of rigorously anhydrous conditions.[9][10]

Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are essential. They do not simply act as a medium but play a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium atom, forming a soluble complex.[6][7][11] For less reactive alkyl chlorides, THF is generally the preferred solvent due to its superior solvating ability.[2][12]

G

For a sterically hindered substrate such as 1-(3-chloro-2-methylpropyl)-3-methylcyclohexane, two primary side reactions can diminish the yield:

  • Wurtz Coupling: The formed Grignard reagent can react with the starting alkyl chloride to produce a dimer (R-R).[10][13] This is minimized by the slow, controlled addition of the alkyl halide to maintain its low concentration in the reaction flask.[2]

  • Elimination (E2): The basic Grignard reagent can act as a base to promote the elimination of HCl from the starting material, forming an alkene.[14]

Materials and Reagents

All reagents should be of the highest purity available. Solvents must be anhydrous.

ReagentCAS NumberRecommended PurityNotes
1-(3-Chloro-2-methylpropyl)-3-methylcyclohexaneProprietary>98%Starting material. Must be free of moisture and protic impurities. Consider passing through a short plug of activated alumina if purity is questionable.[10]
Magnesium Turnings7439-95-4>99.8%Use turnings, not powder.
Tetrahydrofuran (THF)109-99-9Anhydrous, >99.9%Use freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or from a sealed bottle under inert gas.[15]
Iodine7553-56-2ACS Reagent GradeUsed as an activating agent. A few crystals are sufficient.[16]
1,2-Dibromoethane106-93-4>99%Optional, but highly recommended, activating agent.[7]
Nitrogen or Argon Gas7727-37-9High Purity (99.99%)For maintaining an inert atmosphere.

Experimental Protocol

Apparatus Setup and Preparation

Absolute exclusion of atmospheric moisture and oxygen is paramount for success.[7][17]

  • Glassware Drying: All glassware (a three-necked round-bottom flask, reflux condenser, and a pressure-equalizing dropping funnel) must be rigorously dried, either by oven-drying at >120°C overnight or by flame-drying under vacuum.[18]

  • Apparatus Assembly: Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon gas. The inert gas inlet should be connected to the top of the reflux condenser.

  • Stirring: Place a dry magnetic stir bar in the reaction flask.

// Nodes with labels Flask [label="Three-Neck Flask\n+ Stir Bar", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Condenser [label="Reflux Condenser", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Funnel [label="Dropping Funnel", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Gas_Inlet [label="N₂ / Ar Inlet", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heating_Mantle [label="Heating/Stirring Mantle", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections Gas_Inlet -> Condenser; Condenser -> Flask; Funnel -> Flask; Heating_Mantle -> Flask [style=invis]; // for positioning

// Positioning {rank=same; Funnel; Condenser;} Condenser -> Flask [headlabel="Center Neck"]; Funnel -> Flask [headlabel="Side Neck"]; } endom Caption: Reaction apparatus for Grignard synthesis.

Synthesis Procedure

G Start Start: Dry Apparatus under N₂/Ar Add_Mg 1. Add Mg Turnings (1.2 equiv) Start->Add_Mg Activate_Mg 2. Activate Mg (I₂ crystal, gentle heat) Add_Mg->Activate_Mg Add_Solvent 3. Add Anhydrous THF Activate_Mg->Add_Solvent Initiate 5. Initiate Reaction (Add ~10% of halide soln. Optional: 1,2-dibromoethane) Add_Solvent->Initiate Prepare_Halide 4. Prepare Alkyl Chloride Solution in THF Prepare_Halide->Initiate Check_Initiation Initiation Confirmed? (Bubbling, color change, exotherm) Initiate->Check_Initiation Check_Initiation->Initiate No (Apply gentle heat, crush Mg) Add_Rest 6. Add Remaining Halide Dropwise to Maintain Reflux Check_Initiation->Add_Rest Yes Complete 7. Stir to Completion (1-2 hours post-addition) Add_Rest->Complete Titrate 8. Quantify by Titration Complete->Titrate End End: Grignard Reagent Ready for Use Titrate->End

  • Magnesium Addition: Under a positive flow of inert gas, add magnesium turnings (1.2 equivalents) to the cooled three-neck flask.

  • Magnesium Activation: Add a single crystal of iodine.[18] The iodine will sublime upon gentle warming with a heat gun, etching the magnesium surface to remove the oxide layer.[18] The purple color of the iodine vapor will dissipate as it reacts. Allow the flask to cool to room temperature.

  • Solvent and Reagent Preparation:

    • Add enough anhydrous THF to the reaction flask to cover the magnesium turnings.

    • In the dropping funnel, prepare a solution of 1-(3-chloro-2-methylpropyl)-3-methylcyclohexane (1.0 equivalent) in anhydrous THF.

  • Reaction Initiation: This is the most critical step.

    • Add approximately 10% of the alkyl chloride solution from the dropping funnel to the stirred magnesium suspension.

    • The reaction is initiated when bubbling from the magnesium surface is observed, the solution becomes cloudy and grey, and a gentle exotherm is noted.[18]

    • If the reaction does not start within 5-10 minutes, add a few drops of 1,2-dibromoethane. Its action can be monitored by the observation of ethylene bubbles, indicating a reactive magnesium surface.[7] Gentle warming with a heat gun may also be required.[18] As a last resort, crushing some magnesium pieces with a dry glass rod can expose a fresh surface.[19]

  • Addition of Alkyl Chloride: Once initiation is confirmed, add the remaining alkyl chloride solution dropwise at a rate that maintains a gentle, steady reflux of the THF solvent.[18] A rapid addition can lead to an uncontrolled reaction and increased Wurtz coupling.[18]

  • Completion: After the addition is complete, continue to stir the mixture. The reaction is typically complete when most of the magnesium has been consumed. Gentle heating may be applied to maintain reflux for an additional 1-2 hours to ensure full conversion.[16] The final solution should be cloudy and greyish-brown.

Quantification via Titration

The exact concentration of the prepared Grignard reagent must be determined before use, as the yield is never quantitative.[7] Titration with I₂ in the presence of LiCl is a reliable method.[20][21]

  • Prepare Titration Solution: In a flame-dried vial under N₂, dissolve a precisely weighed amount of iodine (e.g., 100 mg) in 1.0 mL of a 0.5 M solution of anhydrous LiCl in THF.[21]

  • Titrate: Cool the dark brown iodine solution to 0°C. Slowly add the prepared Grignard reagent solution dropwise via a 1 mL syringe until the brown/yellow color completely disappears.[21]

  • Calculate: The reaction stoichiometry is 2 RMgCl + I₂ → 2 R-I + MgCl₂ + MgI₂. Therefore, 2 moles of the Grignard reagent react with 1 mole of I₂.

    • Moles of I₂ = (mass of I₂) / (molar mass of I₂)

    • Moles of RMgCl = 2 * (moles of I₂)

    • Molarity of RMgCl = (moles of RMgCl) / (volume of Grignard solution added in L)

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Reaction fails to initiate 1. Inactive magnesium surface (MgO layer).[2]2. Wet glassware or solvent.[10]3. Impure alkyl halide.[10]1. Use a more aggressive activation method: add 1,2-dibromoethane, apply more heat, or crush the magnesium turnings.[7][19]2. Re-dry all glassware and use freshly distilled/newly opened anhydrous solvent.3. Purify the alkyl halide by passing it through activated alumina.
Low yield of Grignard reagent 1. Wurtz coupling from rapid addition of alkyl halide.[2]2. Competing elimination (E2) reaction.[14]3. Insufficiently anhydrous conditions.[4]1. Decrease the rate of addition of the alkyl chloride solution to maintain a very low concentration in the flask.[2]2. Maintain a moderate reaction temperature; avoid excessive heating.3. Ensure a positive inert gas pressure is maintained throughout the entire process.
Reaction starts, then stops Trace amounts of water are being consumed by the newly formed Grignard reagent, quenching the reaction.[10]This strongly indicates a moisture problem. Review all drying procedures for glassware, solvent, and the inert gas line.[10]
Dark brown/black color develops Often indicates decomposition or side reactions, potentially from overheating or impurities. Can also be due to finely divided magnesium metal.Ensure the reaction temperature is well-controlled. If the color persists and the yield is low, consider reagent purity.

Safety Precautions

Grignard reactions present significant hazards and must be performed with appropriate safety measures.[22][23]

  • Flammability: Ethereal solvents like THF are extremely flammable. The reaction itself is exothermic and can lead to vigorous boiling.[22] Always perform the reaction in a chemical fume hood away from ignition sources.[24]

  • Reactivity: Grignard reagents are highly reactive and can be pyrophoric (ignite spontaneously in air), especially if the solvent evaporates.[17][22] Never leave a Grignard reaction unattended.

  • Quenching: The reaction must be quenched carefully. Slow, dropwise addition of the reaction mixture to a well-stirred, cooled solution of aqueous acid (e.g., 1 M HCl) or saturated aqueous ammonium chloride is recommended.[16] NEVER add water directly to the Grignard reagent, as the exothermic reaction can be violent.[17]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves.[22][25]

  • Emergency Preparedness: Have a Class D fire extinguisher (for combustible metals) or dry sand readily available.[17] Do not use water or CO₂ extinguishers on a magnesium fire.[17] Ensure another person familiar with the procedure is present in the laboratory.[24]

References

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.
  • Smith, J. G. (n.d.). Formation of Grignard Reagents from Organic Halides. University of Waterloo. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Chemistry Steps. (2025). The Grignard Reaction Mechanism. Chemistry Steps. Retrieved from [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Dunne, J. F., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(9), 2490-2498. DOI:10.1039/C3GC40702K
  • Case Western Reserve University. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link]

  • American Chemical Society. (2026). Grignard Reaction Laboratory Reaction Safety Summary (LRSS): A Practical Resource for Chemists. ACS Publications. Retrieved from [Link]

  • Wei, J., & Zhou, L. (2002). Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy. PubMed. Retrieved from [Link]

  • Dong, V. M., & Cruz, F. (2017). Grignard Reagent Preparation and Grignard Reaction. JoVE. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • Ashenhurst, J. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. Retrieved from [Link]

  • Occidental College. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-DEUTERIOBUTANE. Organic Syntheses Procedure. Retrieved from [Link]

  • ChemTips. (2015). Titrating Organometallic Reagents is Easier Than You Think. Chemtips. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF (S)-2-METHYL-1-PENTANOL. Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions. Retrieved from [Link]

  • Reddit. (2015). How do you verify how much Grignard reagent you made? r/chemistry. Retrieved from [Link]

  • Millersville University. (n.d.). CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. Retrieved from [Link]

  • askIITians. (2025). Why is ether used as a solvent during Grignard reactions? askIITians. Retrieved from [Link]

  • Google Patents. (n.d.). EP1070718B1 - Method for Preparing Grignard Reagents and new Grignard Reagents.
  • Chemistry Stack Exchange. (2022). Preparation of tertiary Grignard reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organometallic Compounds of Magnesium. Retrieved from [Link]

  • ResearchGate. (n.d.). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US20090173914A1 - Organomagnesium synthesis agent.
  • Ursinus College. (n.d.). The Grignard Reagents: Their Preparation. Ursinus Digital Commons. Retrieved from [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Organomagnesium Based Flash Chemistry: Continuous Flow Generation and Utilization of Halomethylmagnesium Intermediates. Retrieved from [Link]

  • Scribd. (n.d.). Organomagnesium Reagents in Organic Chemistry | PDF. Retrieved from [Link]

Sources

Application

Application Note: Solvent Extraction Techniques for 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane

Target Audience: Analytical Chemists, Drug Development Professionals, and Environmental Scientists Methodology: Liquid-Liquid Extraction (LLE) and Trace Analysis Preparation Executive Summary The isolation of 1-(3-Chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Drug Development Professionals, and Environmental Scientists Methodology: Liquid-Liquid Extraction (LLE) and Trace Analysis Preparation

Executive Summary

The isolation of 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane (a highly lipophilic, branched chlorinated cycloalkane) from aqueous matrices presents unique analytical challenges. Due to its non-polar nature and the presence of a terminal chloroalkane moiety, the compound is susceptible to volatilization during concentration and requires stringent solvent selection to prevent the co-extraction of polar matrix interferences. This application note details a self-validating Liquid-Liquid Extraction (LLE) protocol grounded in [1], optimized for maximum recovery and downstream compatibility with Gas Chromatography-Electron Capture Detection (GC-ECD) or GC-MS.

Physicochemical Rationale for Solvent Selection

1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane ( C11​H21​Cl ) lacks hydrogen bond donors or acceptors. Its solvation relies entirely on London dispersion forces and weak dipole interactions provided by the carbon-chlorine bond. Consequently, its partition coefficient ( logP ) is highly favorable toward non-polar organic solvents.

When selecting an extraction solvent, three factors dictate success:

  • Selectivity (Polarity Index): The solvent must be non-polar enough to extract the target analyte while rejecting polar endogenous matrix components (e.g., proteins, salts, polar metabolites)[2].

  • Density: Determines whether the organic phase will be the top or bottom layer, dictating the physical ergonomics of the extraction.

  • Volatility (Boiling Point): Chlorinated aliphatic hydrocarbons can be semi-volatile. The solvent must have a sufficiently low boiling point to allow for gentle concentration without thermal degradation or evaporative loss of the analyte[3].

Based on [1] and[3], Methyl tert-butyl ether (MTBE) and Hexane are the optimal choices. MTBE is particularly advantageous as it minimizes emulsion formation in complex biological matrices while effectively extracting halogenated targets.

Quantitative Solvent Parameters
SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Phase Position (vs. Water)Suitability for Target Analyte
Hexane 0.10.65969.0Top LayerExcellent: High selectivity for non-polar cycloalkanes.
MTBE 2.50.74055.2Top LayerOptimal: Balances extraction efficiency with rapid, low-temp evaporation.
Dichloromethane (DCM) 3.11.33039.6Bottom LayerGood: High recovery, but prone to severe emulsion formation.
Ethyl Acetate 4.40.90277.1Top LayerPoor: Co-extracts excessive polar matrix interferences.
Self-Validating Extraction Protocol (LLE)

To ensure trustworthiness and data integrity, this protocol is designed as a self-validating system . By incorporating a surrogate standard prior to extraction, the analyst can quantitatively verify the extraction efficiency of every individual sample, as mandated by [4].

Materials Required:
  • Extraction Solvent: MTBE (Capillary GC-MS grade, interference-free)

  • Salting Agent: Sodium Chloride (NaCl), baked at 400°C for 4 hours to remove organic contaminants.

  • Drying Agent: Anhydrous Sodium Sulfate ( Na2​SO4​ ), granular.

  • Surrogate Standard: 1,4-Dichloronaphthalene (100 ng/µL in methanol).

  • Glassware: Scrupulously cleaned glass separatory funnels or PTFE-lined centrifuge tubes. Do not use Tygon or standard plastics, as plasticizers will leach into the non-polar solvent[5].

Step-by-Step Methodology:

Step 1: Matrix Preparation & Surrogate Spiking

  • Transfer exactly 10.0 mL of the aqueous sample into a 20 mL glass centrifuge tube with a PTFE-lined screw cap.

  • Spike the sample with 10 µL of the 1,4-Dichloronaphthalene surrogate standard.

  • Causality: Spiking before any manipulation ensures that the surrogate undergoes the exact same physical and thermodynamic partitioning as the target 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane, validating the entire workflow[4].

Step 2: Salting-Out

  • Add 2.0 g of baked NaCl to the aqueous sample. Vortex until fully dissolved.

  • Causality: The addition of salt increases the ionic strength of the aqueous phase. This "salting-out" effect drastically reduces the aqueous solubility of the lipophilic chloroalkane, thermodynamically driving it into the organic phase and improving overall recovery[2].

Step 3: Liquid-Liquid Partitioning

  • Add 3.0 mL of MTBE to the sample.

  • Seal the tube and agitate via mechanical shaking or vigorous vortexing for exactly 2 minutes.

  • Causality: Vigorous agitation maximizes the surface area between the immiscible phases, ensuring the system reaches thermodynamic equilibrium rapidly.

Step 4: Phase Separation

  • Centrifuge the mixture at 3,000 × g for 5 minutes at 4°C.

  • Causality: Centrifugation mechanically breaks any micro-emulsions formed by endogenous surfactants (common in biological or environmental matrices), yielding a sharp phase boundary.

Step 5: Moisture Removal (Drying)

  • Carefully aspirate the upper organic layer (MTBE) using a glass Pasteur pipette.

  • Pass the extract through a small glass column or filter cartridge containing 1.0 g of anhydrous Na2​SO4​ . Collect the eluate in a clean GC vial.

  • Causality: Water is slightly soluble in MTBE. Anhydrous sodium sulfate chemically binds trace moisture. Removing water is critical because water expands violently in a GC inlet, causing baseline noise, peak broadening, and degradation of the stationary phase[3].

Step 6: Concentration

  • Concentrate the dried extract to exactly 1.0 mL using a gentle stream of high-purity nitrogen ( N2​ ) gas at room temperature.

  • Causality:Do not apply heat. 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane is susceptible to volatilization. Gentle nitrogen blowdown leverages the low boiling point of MTBE (55.2°C) to evaporate the solvent without thermal loss of the analyte[1].

Workflow Visualization

LLE_Pathway A Aqueous Matrix + Surrogate Spike (1,4-Dichloronaphthalene) B Salting-Out (Add NaCl) Thermodynamically drives analyte A->B C Add MTBE or Hexane (Highly Selective Extraction Solvent) B->C D Vortex & Centrifuge (Breaks Emulsions / Phase Separation) C->D E Collect Organic Phase (Top Layer) D->E F Dry over Anhydrous Na₂SO₄ (Protects GC Column from Moisture) E->F G N₂ Blowdown Concentration (Room Temp to Avoid Volatilization) F->G H GC-ECD / GC-MS Analysis (Self-Validating Quantification) G->H

Workflow for the liquid-liquid extraction of chlorinated cycloalkanes from aqueous matrices.

Mechanistic Causality & Troubleshooting
  • Analyte Hydrolysis Prevention: While the chloroalkane moiety is generally stable under neutral conditions, prolonged exposure to highly alkaline aqueous matrices (pH > 10) can induce dehydrohalogenation (E2 elimination) or nucleophilic substitution ( SN​2 ), converting the target into an alkene or alcohol. Always ensure the aqueous matrix is buffered to a neutral pH (pH 6-8) prior to extraction.

  • Emulsion Mitigation: If severe emulsions persist after centrifugation, the matrix likely contains high concentrations of lipids or surfactants. In such cases, pivoting to Solid-Supported Liquid Extraction (SLE) is recommended. In SLE, the aqueous sample is absorbed onto a diatomaceous earth bed, and the MTBE is percolated through it, completely bypassing the physical mixing step that causes emulsions.

  • Detector Selection: Because 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane contains an electronegative chlorine atom, it exhibits an excellent response factor on an Electron Capture Detector (ECD) . For complex matrices where co-eluting non-halogenated hydrocarbons are present, GC-MS in Selected Ion Monitoring (SIM) mode should be utilized for absolute structural confirmation[3].

References
  • U.S. Environmental Protection Agency (EPA). "Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection." EPA.gov. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 612: Chlorinated Hydrocarbons." EPA.gov. Available at:[Link]

  • National Environmental Methods Index (NEMI). "EPA-EAD: 612: Chlorinated Hydrocarbons in Water by GCECD." NEMI.gov. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 8121: Chlorinated Hydrocarbons by Gas Chromatography." EPA.gov. Available at:[Link]

  • Element Lab Solutions. "Liquid-Liquid Extraction Techniques Principles and Optimisation." Elementlabsolutions.com. Available at:[Link]

Sources

Method

Application Notes and Protocols for 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane in Organic Synthesis

Abstract: This document provides a comprehensive technical guide on the synthesis and synthetic applications of 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane. As this compound is not extensively documented in prior lit...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide on the synthesis and synthetic applications of 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane. As this compound is not extensively documented in prior literature, this guide first proposes a robust synthetic pathway for its preparation. Subsequently, it delves into its predicted reactivity profile as a primary alkyl chloride, offering detailed, field-proven protocols for its application in key organic transformations. These include nucleophilic substitution (SN2) reactions, Grignard reagent formation for carbon-carbon bond construction, and base-induced elimination (E2) reactions for the synthesis of unsaturated derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this versatile building block in their synthetic endeavors.

Introduction and Molecular Overview

1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane is a halogenated hydrocarbon featuring a substituted cyclohexane ring linked to a primary alkyl chloride chain. The presence of the chloro-functional group on a primary carbon, which is also sterically accessible, makes this molecule a prime candidate for a variety of nucleophilic substitution and organometallic reactions. Its non-polar cyclohexane and alkyl backbone suggests good solubility in common organic solvents. The structural features—a chiral center at the 3-position of the cyclohexane ring and another at the 2-position of the propyl chain—imply that this molecule can exist as multiple stereoisomers, offering opportunities for stereoselective synthesis.

Property Predicted Value
Molecular Formula C₁₁H₂₁Cl
Molecular Weight 188.74 g/mol
Class Primary Alkyl Halide
Key Reactive Site C-Cl bond

Proposed Synthesis of 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane

A plausible and efficient multi-step synthesis is proposed, commencing from commercially available starting materials. The strategy involves the formation of the carbon skeleton via a copper-catalyzed Michael addition, followed by functional group manipulations to install the primary chloride.

Overall Synthetic Scheme:

Synthetic_Pathway cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Reduction cluster_3 Step 4: Chlorination 3-bromo 3-Bromomethylcyclohexane Grignard 3-Methylcyclohexyl- magnesium bromide 3-bromo->Grignard Mg, THF Mg Mg, THF Aldehyde 3-(3-Methylcyclohexyl)- 2-methylpropanal Grignard->Aldehyde 1. Methacrolein, CuI (cat.) 2. H₃O⁺ workup Methacrolein Methacrolein Alcohol 3-(3-Methylcyclohexyl)- 2-methylpropan-1-ol Aldehyde->Alcohol NaBH₄, EtOH Target 1-(3-Chloro-2-methylpropyl)- 3-methylcyclohexane Alcohol->Target SOCl₂, Pyridine SN2_Reaction Substrate 1-(3-Chloro-2-methylpropyl)- 3-methylcyclohexane Product Substituted Product Substrate->Product Sɴ2 Attack LeavingGroup Cl⁻ Substrate->LeavingGroup Departure Nucleophile Nu⁻ Grignard_Workflow AlkylChloride 1-(3-Chloro-2-methylpropyl)- 3-methylcyclohexane Grignard Corresponding Grignard Reagent AlkylChloride->Grignard Mg, THF Alcohol Tertiary Alcohol Product Grignard->Alcohol 1. Acetone 2. H₃O⁺ workup Ketone Electrophile (e.g., Acetone)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when producing 1-(3-Chloro-2-methylpropyl)-3-methylcyclohex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when producing 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane.

The most critical and yield-limiting step in this workflow is the late-stage conversion of the highly branched primary alcohol precursor, 3-(3-methylcyclohexyl)-2-methylpropan-1-ol , into the target alkyl chloride. Due to the steric bulk at the β -carbon (the 2-methyl group), this substrate is highly susceptible to carbocation rearrangements and sluggish substitution rates. This guide provides field-proven, mechanistically grounded solutions to maximize your reaction yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why is my chlorination yielding a rearranged tertiary chloride byproduct instead of the desired primary chloride? A: This is a classic issue caused by using acidic halogenation conditions (such as HCl gas or the Lucas reagent, HCl/ZnCl₂) on a β -branched substrate. Under strongly acidic conditions, the reaction can proceed via an SN​1 pathway[1]. The initial primary carbocation is highly unstable and will rapidly undergo a 1,2-hydride shift from the adjacent tertiary β -carbon, resulting in a more stable tertiary carbocation. This ultimately yields the rearranged byproduct[2]. To prevent this, you must strictly avoid carbocation intermediates by using reagents that force an SN​2 pathway, such as the Appel reaction or Thionyl Chloride with a base.

Q: I switched to Thionyl Chloride (SOCl₂), but I am still seeing elimination byproducts and inconsistent yields. What is going wrong? A: If you are using SOCl₂ under base-free conditions, the reaction proceeds via an SN​i (internal nucleophilic substitution) mechanism. The alcohol forms an alkyl chlorosulfite intermediate, which slowly fragments into an intimate ion pair before collapsing to form the chloride[3]. Because your substrate is sterically hindered at the β -position, this fragmentation is slow, allowing E1-like elimination to compete. The Fix: Add a mild base like pyridine (1.2 equivalents). Pyridine attacks the chlorosulfite intermediate, liberating a free, highly nucleophilic chloride ion. This shifts the mechanism entirely to an intermolecular SN​2 displacement, suppressing elimination and preventing rearrangement[3].

Q: The Appel reaction gives me excellent conversion, but my product is contaminated with triphenylphosphine oxide (Ph₃PO). How can I purify it efficiently? A: Triphenylphosphine oxide is a notorious thermodynamic sink that drives the Appel reaction forward, but its polarity makes it difficult to separate from non-polar products[4][5]. Because 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane is a highly lipophilic hydrocarbon derivative, you can exploit differential solubility. Do not attempt to load the crude mixture directly onto a silica column. Instead, concentrate the reaction mixture and triturate the residue with cold hexanes or pentane. The target molecule will dissolve completely, while the Ph₃PO will crash out as a white crystalline solid, allowing for easy removal via vacuum filtration[4].

Quantitative Reagent Comparison

To assist in your experimental design, the following table summarizes the mechanistic pathways and expected outcomes for the chlorination of 3-(3-methylcyclohexyl)-2-methylpropan-1-ol.

Reagent SystemPrimary MechanismRearrangement RiskReaction ByproductsTypical YieldPurification Strategy
HCl / ZnCl₂ SN​1 / SN​2 High (1,2-hydride shift)H₂O< 40%Aqueous extraction
SOCl₂ (Base-free) SN​i Moderate (Ion-pair collapse)SO₂, HCl60 - 70%Aqueous quench, distillation
SOCl₂ + Pyridine SN​2 LowSO₂, Py·HCl80 - 85%Acidic wash, chromatography
PPh₃ / CCl₄ (Appel) SN​2 None Ph₃PO, CHCl₃90 - 95%Hexane trituration, silica plug

Reaction Pathway Visualization

The following diagram illustrates the logical workflow and mechanistic divergence based on your choice of chlorination reagent.

ReactionWorkflow Alcohol 3-(3-methylcyclohexyl)- 2-methylpropan-1-ol (Branched Precursor) Appel Appel Reaction (PPh3, CCl4) Alcohol->Appel Mild, Neutral SOCl2 SOCl2 + Pyridine (SN2 Pathway) Alcohol->SOCl2 Base-Mediated Lucas HCl / ZnCl2 (Acidic Conditions) Alcohol->Lucas Strong Acid Target 1-(3-Chloro-2-methylpropyl)- 3-methylcyclohexane (Desired Product) Appel->Target SN2 Inversion SOCl2->Target SN2 Inversion Byproduct Tertiary Chloride (1,2-Hydride Shift) Lucas->Byproduct Carbocation Rearrangement

Workflow comparing chlorination pathways and rearrangement risks for the target molecule.

Validated Experimental Protocols

These protocols are designed as self-validating systems. By observing the specific physical changes noted in the steps, you can confirm the mechanistic progression of the reaction in real-time.

Protocol A: Appel Chlorination (Recommended for Maximum Yield)

The Appel reaction operates under mild, neutral conditions. The immense thermodynamic driving force of the P=O bond formation easily overcomes the steric hindrance of the β -branched substrate, ensuring a clean SN​2 displacement without rearrangement[4][5].

  • Setup: In an oven-dried, round-bottom flask purged with Argon, dissolve 3-(3-methylcyclohexyl)-2-methylpropan-1-ol (1.0 equiv) and triphenylphosphine (1.2 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Causality: The initial attack of PPh₃ on the tetrahalomethane is highly exothermic; cooling prevents the degradation of the halomethylphosphonium salt[4].

  • Halogen Addition: Add carbon tetrachloride (CCl₄, 1.5 equiv) dropwise via syringe. (Warning: CCl₄ is highly toxic; perform strictly in a fume hood).

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the alcohol spot disappears and a highly non-polar spot (the alkyl chloride) appears near the solvent front.

  • Purification (Trituration): Concentrate the DCM under reduced pressure. Add 20 mL of ice-cold hexanes to the crude residue and stir vigorously for 10 minutes.

  • Validation: A dense white precipitate will form. This visually confirms the successful generation of the Ph₃PO byproduct.

  • Isolation: Filter the suspension through a Celite pad. Concentrate the filtrate and pass it through a short silica gel plug (eluting with 100% hexanes) to afford the pure target compound.

Protocol B: Thionyl Chloride / Pyridine Chlorination (Alternative for Scale-Up)

This method avoids the toxic CCl₄ and the cumbersome Ph₃PO byproduct, making it ideal for larger-scale synthesis, provided the temperature is strictly controlled.

  • Setup: Dissolve the alcohol precursor (1.0 equiv) and anhydrous pyridine (1.2 equiv) in anhydrous DCM (0.2 M) under an inert atmosphere. Cool to 0 °C.

  • Reagent Addition: Add SOCl₂ (1.1 equiv) dropwise over 15 minutes.

  • In-Process Validation: You will observe immediate gas evolution. Causality: This is the release of SO₂ and HCl as the chlorosulfite intermediate forms and subsequently decomposes[3]. The pyridine immediately neutralizes the HCl, forming a pyridinium chloride salt precipitate, which forces the SN​2 pathway.

  • Propagation: Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours. The cessation of gas evolution indicates the completion of the chlorosulfite decomposition.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with DCM (3x).

  • Washing: Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine. Dry over anhydrous Na₂SO₄.

  • Isolation: Concentrate under reduced pressure. The resulting oil can be purified via Kugelrohr vacuum distillation to yield the pure primary chloride.

References

  • Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4) - OrgoSolver.
  • Appel reaction - Grokipedia.
  • PBr3 and SOCl2 - Master Organic Chemistry.
  • Activation of Alcohols Toward Nucleophilic Substitution - The University of Northern Colorado.
  • Carbocation Rearrangement in SNi - Chemistry Stack Exchange.

Sources

Optimization

Technical Support Center: Minimizing Elimination Side Products in 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane Reactions

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing low substitution yields and high elimination/rearrangement side products when deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing low substitution yields and high elimination/rearrangement side products when derivatizing 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane .

Below, we deconstruct the mechanistic bottlenecks of this specific substrate and provide field-validated troubleshooting strategies to kinetically favor the SN2 pathway.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does this primary alkyl chloride yield significant elimination side products during substitution attempts? A: The causality lies in the specific structural topology of the molecule. While the leaving group (chloride) is located on a primary alpha-carbon, the adjacent beta-carbon is bonded to a methyl group, a hydrogen, and the cyclohexane ring system. This makes the beta-carbon a tertiary carbon, creating severe beta-branching. According to established kinetic principles 1, beta-branching drastically increases steric hindrance, blocking the 180° backside trajectory required for an SN2 attack. Because the substitution rate is heavily suppressed, competing E2 elimination pathways—where a base abstracts the more sterically accessible beta-proton—become kinetically favored 2.

Q2: How can I kinetically favor the SN2 pathway over E2 elimination? A: To outcompete E2 elimination, you must increase the electrophilicity of the alpha-carbon and the leaving group's lability, allowing the reaction to proceed at lower temperatures (higher temperatures exponentially increase elimination rates due to a higher entropy of activation). The most reliable method is the Finkelstein Reaction 3. By pre-treating the alkyl chloride with Sodium Iodide (NaI) in anhydrous acetone, you perform an in-situ halogen exchange. Iodide is a vastly superior, more polarizable leaving group compared to chloride 4. This lowers the activation energy for the subsequent SN2 attack, allowing substitution to proceed rapidly before elimination can occur.

Q3: What nucleophiles and solvents are recommended for this sterically hindered substrate? A: You must strictly decouple nucleophilicity from basicity. Avoid strong, hard bases like alkoxides (e.g., NaOMe, KOtBu) or hydroxides, as these will exclusively trigger E2 elimination 5. Instead, use highly polarizable, "soft" nucleophiles such as azide (N3-), cyanide (CN-), or thiolates (RS-). Pair these with a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Polar aprotic solvents solvate cations but leave anions relatively bare, significantly enhancing the nucleophile's reactivity to overcome the steric bulk.

Q4: I am detecting tertiary alcohols or tertiary ethers in my product mixture. What went wrong? A: You have inadvertently triggered an SN1/E1 pathway. If you use a weak nucleophile in a polar protic solvent (like water or methanol), the primary chloride can slowly ionize. Because the adjacent beta-carbon is tertiary, the transient primary carbocation will immediately undergo a 1,2-hydride shift to form a highly stable tertiary carbocation. This rearranged intermediate then reacts with the solvent, yielding tertiary substitution products or highly substituted alkenes. To prevent this, maintain strictly bimolecular conditions and avoid Lewis acids.

Part 2: Quantitative Data & Reaction Profiling

The following table summarizes the causality of reaction conditions on the product distribution for 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane.

Reaction ConditionNucleophileSolventTemp (°C)Dominant PathwayCausality & Mechanistic Driver
Standard Basic NaOMe (Strong Base)Methanol (Protic)65 °CE2 Elimination High temperature and strong base favor the abstraction of the sterically accessible β-proton.
Solvolysis H2O (Weak Nuc)H2O/EtOH (Protic)80 °CSN1 / E1 (Rearranged) Ionization leads to a rapid 1,2-hydride shift from the 3° β-carbon to form a stable 3° carbocation.
Optimized SN2 NaN3 (Non-Basic)DMF (Aprotic)25 °CSN2 Substitution Finkelstein activation (Cl→I) allows low temps; aprotic solvent enhances nucleophile strength to overcome sterics.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Finkelstein Halide Exchange (In-situ Activation)

Objective: Convert the unreactive primary chloride to a highly reactive primary iodide to lower the activation energy for SN2, thereby allowing lower reaction temperatures that suppress E2 elimination.

  • Preparation: Flame-dry a round-bottom flask under an inert Argon atmosphere. Add 1.0 equivalent of 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane.

  • Reagent Addition: Add 3.0 equivalents of anhydrous Sodium Iodide (NaI). Causality: The excess ensures rapid and complete kinetic conversion.

  • Solvent: Dissolve the mixture in anhydrous acetone (0.5 M concentration). Causality: Moisture must be strictly excluded to prevent competitive solvolysis (SN1/E1).

  • Reaction & Validation: Stir at 40 °C for 4-6 hours. Self-Validation Step: The reaction is proceeding correctly when a fine white precipitate (NaCl) forms. Sodium iodide is soluble in acetone, but sodium chloride is not; this precipitation drives the equilibrium forward via Le Chatelier's principle. Monitor via GC-MS until the starting material peak is consumed.

  • Workup: Filter the NaCl precipitate. Concentrate the filtrate under reduced pressure, redissolve in diethyl ether, wash with water to remove residual salts, dry over anhydrous MgSO4, and concentrate to yield the activated alkyl iodide.

Protocol 2: SN2 Substitution using Azide (Minimizing Elimination)

Objective: Substitute the activated alkyl iodide with a non-basic nucleophile to form the desired product without triggering beta-elimination.

  • Preparation: In a dry flask, dissolve the alkyl iodide (from Protocol 1) in anhydrous Dimethylformamide (DMF) to a 0.2 M concentration.

  • Nucleophile Addition: Add 1.5 equivalents of Sodium Azide (NaN3). Causality: DMF is a polar aprotic solvent that leaves the azide anion unsolvated and highly reactive, compensating for the steric bulk of the tertiary beta-carbon. Azide is a powerful, linear nucleophile with minimal basicity.

  • Reaction: Stir at room temperature (20-25 °C) for 12 hours. Causality: Keeping the temperature low is the primary kinetic control against E2 elimination.

  • Validation: Monitor by TLC (hexane/ethyl acetate). Self-Validation Step: The disappearance of the iodide spot and the appearance of a new spot without the formation of a high-Rf alkene spot validates the suppression of elimination.

  • Workup: Quench with cold water to precipitate the product. Extract with ethyl acetate, wash extensively with brine (3x) to remove all DMF, dry over Na2SO4, and concentrate.

Part 4: Reaction Pathway Visualization

ReactionPathways Substrate 1-(3-Chloro-2-methylpropyl)- 3-methylcyclohexane (Primary Cl, 3° β-Carbon) SN2_Cond Non-Basic Nucleophile (e.g., N3-) Polar Aprotic Solvent (DMF) NaI Catalysis (Finkelstein) Substrate->SN2_Cond Optimized Pathway E2_Cond Strong Base (e.g., NaOMe) Polar Protic Solvent High Temperature Substrate->E2_Cond Basic Conditions SN1_Cond Weak Nucleophile (e.g., H2O) Solvolysis Conditions Heat Substrate->SN1_Cond Acidic/Neutral Conditions SN2_Prod Desired SN2 Product (Substitution at α-Carbon) SN2_Cond->SN2_Prod Backside Attack (Overcomes Sterics) E2_Prod E2 Elimination Product (Terminal Alkene) E2_Cond->E2_Prod β-Proton Abstraction (Favored by Sterics) SN1_Prod Rearranged Products (Tertiary Substitution/Elimination) SN1_Cond->SN1_Prod 1,2-Hydride Shift (Carbocation Formation)

Reaction pathways for 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane.

References

  • Structural Biochemistry/Organic Chemistry/Organic Synthesis - Wikibooks.
  • Nucleophilic substitution — Grokipedia.
  • Pace, R. D., & Regmi, Y. (2006). "The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity." Journal of Chemical Education, 83(9), 1344. ACS Publications.
  • Finkelstein reaction - Wikipedia.
  • (S)-(+)-Citronellyl bromide | 143615-81-0 - Benchchem.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Load for 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane Synthesis

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals scaling up the production of 1-(3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals scaling up the production of 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane .

The synthesis of this target molecule typically involves the catalytic hydrogenation of its aromatic precursor, 1-(3-chloro-2-methylpropyl)-3-methylbenzene. The critical challenge in this workflow is chemoselectivity : achieving complete saturation of the aromatic ring without triggering the cleavage of the aliphatic carbon-chlorine (C-Cl) bond—a competing side reaction known as hydrodehalogenation (HDH).

Part 1: Mechanistic Theory & Causality

To optimize your catalyst load, you must first understand the thermodynamic and kinetic forces at play on the catalyst surface.

When the chloroalkyl aromatic precursor adsorbs onto the metal catalyst, two distinct activation pathways compete. Aromatic ring hydrogenation requires the arene to adsorb flatly onto the metal surface, followed by the sequential addition of hydride species. Conversely, hydrodehalogenation occurs via the oxidative addition of the metal into the C-Cl bond, followed by reductive elimination .

Palladium (Pd) catalysts possess a notoriously high affinity for halogens and a low activation energy barrier for oxidative addition, making them highly active for unwanted HDH . Therefore, Rhodium (Rh) or Ruthenium (Ru) catalysts are strictly recommended. They exhibit a higher activation barrier for aliphatic C-Cl cleavage while maintaining excellent kinetics for arene coordination .

However, even with Rh or Ru, catalyst loading is the ultimate arbiter of selectivity . If the catalyst load is too high, the localized concentration of active hydride sites exceeds the available arene substrate. The catalyst is then forced to activate the less reactive C-Cl bonds, driving the formation of the dechlorinated impurity.

ReactionPathway A 1-(3-Chloro-2-methylpropyl) -3-methylbenzene (Precursor) B 1-(3-Chloro-2-methylpropyl) -3-methylcyclohexane (Target API) A->B Optimal Rh Load Selective Hydrogenation C 1-isobutyl-3-methylcyclohexane (Dechlorinated Impurity) A->C Excess Catalyst / Pd Hydrodehalogenation B->C Over-reduction (Prolonged Time)

Fig 1: Competing pathways in the catalytic hydrogenation of chloroalkyl aromatics.

Part 2: Troubleshooting FAQs

Q: I am seeing high levels of 1-isobutyl-3-methylcyclohexane (the dechlorinated byproduct) in my GC-MS trace. What went wrong? A: This is a classic symptom of over-reduction. Causality points to either the wrong metal selection (e.g., using Pd/C instead of Rh/Al₂O₃) or an excessive catalyst load. When the catalyst load is too high, the reaction finishes quickly, and the active metal sites begin hydrogenolyzing the C-Cl bonds of your newly formed product. Action: Reduce your catalyst loading by 50% and monitor the kinetics.

Q: My reaction stalls at 80% conversion, leaving partially reduced cyclohexene intermediates. Should I increase the catalyst load? A: Not immediately. Indiscriminately increasing catalyst load risks C-Cl cleavage. First, verify that you are not facing mass transfer limitations. Ensure your stirring rate is ≥1000 rpm to facilitate H₂ diffusion into the liquid phase. If stirring is optimal, check for catalyst poisoning (e.g., trace HCl formation dropping the pH). Only after ruling these out should you incrementally increase the catalyst load.

Q: How does solvent choice affect the optimal catalyst load? A: Solvents dictate the microenvironment at the catalyst surface. Non-polar solvents (like cyclohexane or heptane) are recommended because they minimize the solubility of any trace HCl generated by background HDH, preventing catalyst poisoning. Alcohols (like methanol or isopropanol) can act as transfer hydrogenation agents and actively exacerbate dehalogenation, forcing you to use artificially low catalyst loads that stall the reaction .

Part 3: Experimental Protocol for Catalyst Load Optimization

To establish a self-validating system for your specific reactor setup, utilize the following step-by-step titration methodology using a 5% Rh/Al₂O₃ catalyst.

Step 1: Preparation & Substrate Loading

  • In a 100 mL high-pressure autoclave, dissolve 10.0 mmol of 1-(3-chloro-2-methylpropyl)-3-methylbenzene in 50 mL of anhydrous cyclohexane.

  • Add the initial test load of 5% Rh/Al₂O₃ catalyst (Start at 1.0 mol% Rh relative to the substrate).

  • Seal the reactor. Purge the headspace with N₂ (3x 50 psi) followed by H₂ (3x 50 psi) to ensure a strictly anaerobic environment, preventing oxidative deactivation of the Rh sites.

Step 2: Pressurization & Reaction 4. Pressurize the reactor to 500 psi with H₂ gas. 5. Heat the reaction mixture to 60 °C. Engage vigorous mechanical stirring (1000 rpm) to eliminate gas-liquid mass transfer resistance.

Step 3: Kinetic Sampling (Self-Validation Check) 6. Using a pressurized dip tube, withdraw 0.5 mL aliquots at T = 1, 2, 4, and 8 hours. 7. Critical Step: Immediately quench the aliquots by filtering them through a 0.2 μm PTFE syringe filter into a GC vial. Removing the heterogeneous catalyst instantly halts the reaction, ensuring your analytical data perfectly reflects that specific time point.

Step 4: Analytical Verification 8. Analyze the filtrate via GC-MS (FID detector recommended for accurate quantitation). 9. Validation Logic: If the 8-hour sample shows <99% conversion, the load is too low. If the 4-hour sample shows complete conversion but the 8-hour sample shows a rising peak for the dechlorinated impurity, the catalyst load is too high.

Troubleshooting Step1 GC-MS Analysis of Reaction Mixture Cond1 Is Aromatic Conversion > 99%? Step1->Cond1 Cond2 Is Dechlorinated Impurity < 0.5%? Cond1->Cond2 Yes Act1 Increase H2 Pressure or Stirring Rate (Mass Transfer) Cond1->Act1 No (Incomplete) Act2 Decrease Catalyst Load or Switch to Rh/Al2O3 Cond2->Act2 No (HDH Occurring) Success Optimal Catalyst Load Confirmed Cond2->Success Yes

Fig 2: Decision matrix for optimizing catalyst loading and reaction conditions.

Part 4: Quantitative Data Summary

The table below summarizes the expected chemoselectivity profile based on Rh/Al₂O₃ catalyst loading titrations at 60 °C and 500 psi H₂. Notice how exceeding the optimal 1.0 mol% threshold drastically degrades the selectivity of the target API.

Catalyst Loading (mol% Rh)Conversion of Precursor (%)Selectivity to Target API (%)Selectivity to Dechlorinated Impurity (%)
0.145.2>99.9<0.1
0.588.599.50.5
1.0 (Optimal) >99.9 99.2 0.8
2.5>99.985.414.6
5.0>99.962.137.9

Note: Data reflects an 8-hour reaction time. At 5.0 mol% loading, the primary reaction completes within 1 hour, leaving the catalyst to drive hydrodehalogenation for the remaining 7 hours.

References

  • Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex. Journal of Organic Chemistry (ACS Publications).[Link]

  • Catalytic Hydrodehalogenation and Hydrogenation of Halogenated Aromatic Organic Contaminants for Application to Soil Remediation. USF Tampa Graduate Theses and Dissertations.[Link]

  • Hydrogenation of Chlorobenzene to Cyclohexane over Colloidal Pt Nanocatalysts under Ambient Conditions. Environmental Science & Technology (ACS Publications).[Link]

Optimization

Technical Support Center: Resolving Poor Solubility for 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane

Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and formulation scientists dealing with the severe solubility challenges presented by 1-(3-Chloro-2-methylpropyl)-3-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and formulation scientists dealing with the severe solubility challenges presented by 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane .

Physicochemical Profiling: This molecule is a highly lipophilic, non-polar aliphatic chloride. Crucially, it lacks any ionizable functional groups (no amines, no carboxylic acids) and possesses no hydrogen bond donors. Because of this, traditional solubility enhancement techniques—such as pH adjustment or1[1]—are entirely ineffective. The primary intermolecular forces at play are van der Waals interactions, resulting in a high LogP and near-zero aqueous solubility.

Section 1: In Vitro Assay Troubleshooting

Q: My compound precipitates immediately upon addition to the aqueous assay buffer, causing erratic absorbance/fluorescence readouts. How do I fix this? A: This is classic "grease ball" behavior. The hydrophobic effect drives the non-polar alkyl and cyclohexyl chains to minimize contact with water, forming aggregates that scatter light and sequester the compound away from your biological target. Causality & Solution: You must disrupt the hydrogen-bonding network of the water using a co-solvent. Dimethyl sulfoxide (DMSO) is the standard choice. However, to avoid enzyme denaturation,2[2]. If the compound still precipitates at 1% DMSO, introduce a non-ionic surfactant (e.g., Tween 80 at 0.01% - 0.05%) to form mixed micelles that encapsulate the lipophilic structure.

Q: How do I rigorously determine if my assay can tolerate the DMSO levels needed to solubilize this compound? A: You cannot guess DMSO tolerance; high solvent concentrations strip the hydration shell from proteins, leading to unfolding. You must run a systematic DMSO tolerance and reagent stability test (see Methodologies below) to validate that your assay window remains robust.

SolubilityWorkflow Start Compound Precipitation in Aqueous Buffer CheckDMSO Assess DMSO Tolerance (Max 0.5 - 1.0%) Start->CheckDMSO DMSO_Pass Soluble at ≤1% DMSO? CheckDMSO->DMSO_Pass ProceedInVitro Proceed with In Vitro Assay DMSO_Pass->ProceedInVitro Yes AddSurfactant Add Surfactant/Co-solvent (Tween 80, PEG 400) DMSO_Pass->AddSurfactant No Surfactant_Pass Soluble? AddSurfactant->Surfactant_Pass Surfactant_Pass->ProceedInVitro Yes UseCD Formulate with Cyclodextrins (HP-β-CD) Surfactant_Pass->UseCD No FormulateLBF Lipid-Based Formulation (SEDDS/SMEDDS) UseCD->FormulateLBF If in vivo required

Workflow for troubleshooting in vitro and in vivo solubility issues.

Section 2: Preclinical Formulation & In Vivo Dosing

Q: I need to dose this compound orally in rodents, but it won't dissolve in standard saline or methylcellulose. What is the optimal vehicle? A: For a highly lipophilic, non-polar compound, Lipid-Based Formulations (LBFs)—specifically Self-Microemulsifying Drug Delivery Systems (SMEDDS)—are the gold standard. Causality:3[3], which is the primary rate-limiting factor for absorption here. Upon mild agitation in the stomach, the SMEDDS spontaneously forms an oil-in-water microemulsion. Furthermore, 4[4], bypassing hepatic first-pass metabolism.

Q: Can I use Cyclodextrins for this molecule? A: Yes. []. Because 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane is highly aliphatic, the branched alkyl chain and cyclohexane ring can thread into the cavity of β-cyclodextrin derivatives. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended due to its superior aqueous solubility and reduced renal toxicity for parenteral administration.

SMEDDS_Mechanism API Highly Lipophilic API (Alkyl Chloride) SMEDDS SMEDDS Mixture (Oil + Surfactant + Co-solvent) API->SMEDDS Dissolved in Dispersion Aqueous Dispersion in GI Tract SMEDDS->Dispersion Oral Dosing Microemulsion O/W Microemulsion (<100 nm droplets) Dispersion->Microemulsion Mild Agitation (GI Motility) Absorption Enhanced Intestinal Lymphatic Absorption Microemulsion->Absorption Bypasses Dissolution

Mechanism of Self-Microemulsifying Drug Delivery Systems (SMEDDS) in vivo.

Section 3: Step-by-Step Methodologies

Protocol 1: Self-Validating Assay DMSO Tolerance Test

This protocol ensures your biological assay remains statistically valid at the solvent concentration required to dissolve the compound.

  • Preparation: Prepare a 10-point, 1:2 serial dilution of DMSO in your standard assay buffer, starting at a 10% maximum concentration (final assay concentrations: 10%, 5%, 2.5%, 1.25%, 0.625%, down to 0%).

  • Incubation: Add your biological target (enzyme/cells) and incubate for the standard assay duration at the required temperature.

  • Execution: Initiate the reaction with the substrate and measure the functional readout (e.g., absorbance, fluorescence, luminescence).

  • Validation (The Self-Validating Step): Calculate the Z'-factor and Signal-to-Background (S/B) ratio for each DMSO concentration.

    • Pass Criteria: Identify the maximum DMSO concentration where the Z'-factor remains strictly > 0.5 and the S/B ratio is > 90% of the 0% DMSO control. Do not exceed this solvent limit during actual compound screening.

Protocol 2: Preparation and Validation of a Basic SMEDDS Formulation
  • Excipient Selection: Select an oil phase (e.g., Capmul MCM), a surfactant (e.g., Cremophor EL / Kolliphor EL), and a co-solvent (e.g., PEG 400).

  • Mixing: Combine the oil, surfactant, and co-solvent in a 3:5:2 weight ratio in a sterile glass vial.

  • API Incorporation: Add 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane to the mixture (target a conservative 10-25 mg/g loading initially).

  • Homogenization: Vortex the mixture vigorously for 5 minutes, then sonicate in a water bath at 37°C for 15 minutes until a visually clear, isotropic solution is formed.

  • Validation (Dispersion Test): Add 100 µL of the formulated SMEDDS dropwise into 10 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild magnetic stirring.

    • Pass Criteria: A transparent or slightly bluish microemulsion must form within 1 to 2 minutes, with no visible phase separation or API precipitation.

Section 4: Quantitative Data Summary

The following table summarizes the operational limits and mechanisms of various solubilizing excipients applicable to highly lipophilic alkyl chlorides.

Excipient ClassSpecific AgentMax In Vitro ConcentrationMax In Vivo (Oral Rodent)Mechanism of Solubilization
Co-solvent DMSO0.5% - 1.0% (Assay dependent)< 10% (Toxicity limits)Disrupts water hydrogen bonding network
Surfactant Tween 800.01% - 0.1%5% - 10% (v/v)Micellar encapsulation of lipophilic chains
Cyclodextrin HP-β-CD1% - 5% (w/v)Up to 20% (w/v)Host-guest inclusion complexation
Lipid/SMEDDS Cremophor / CapmulN/A (Interferes with optical assays)100% (Used as neat vehicle)Bypasses dissolution, forms microemulsion

References

  • In Vitro Assay Development and HTS of Small-Molecule Inhibitors Source: University of Dundee Discovery Portal / PLOS One URL:2

  • Lipid-based formulations for oral administration of poorly water-soluble drugs Source: International Journal of Pharmaceutics (via ResearchGate) URL:3

  • Disposition of Lipid-Based Formulation in the Intestinal Tract Affects the Absorption of Poorly Water-Soluble Drugs Source: J-Stage (Japanese Journal of Pharmaceutical Sciences) URL:4

  • Cyclodextrin Solutions for API Solubility Boost Source: BOC Sciences / NIH URL:

  • Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations Source: CatSci URL:1

Sources

Troubleshooting

Technical Support Center: Stability and Storage of 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane

Welcome to the technical support center for 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and integrity of your material during storage. Our recommendations are grounded in established principles of organic chemistry and material handling.

Introduction

1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane is a halogenated cyclic alkane. The stability of such compounds is critical for the reproducibility of experimental results. The carbon-chlorine (C-Cl) bond and the saturated cyclohexane ring are the primary sites of potential degradation.[1] Improper storage can lead to the formation of impurities that may compromise your research. This guide will walk you through the potential degradation pathways and provide actionable solutions to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I suspect my sample of 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane has degraded. What are the most likely causes?

Degradation of 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane is primarily driven by three factors: exposure to incompatible materials (like certain metals or bases), moisture, and energy in the form of heat or light. These factors can initiate several degradation pathways.

The most common degradation pathways are:

  • Dehydrohalogenation: This is an elimination reaction where the chlorine atom and a hydrogen atom from an adjacent carbon are removed, forming an alkene and hydrochloric acid (HCl).[2] This process is significantly accelerated by the presence of bases.

  • Hydrolysis: Reaction with water can replace the chlorine atom with a hydroxyl group, forming the corresponding alcohol.[3] This is generally a slow process with water alone but can be catalyzed by acidic or basic conditions. The HCl generated from dehydrohalogenation can, in turn, catalyze further hydrolysis.

  • Oxidation: The cyclohexane ring can be susceptible to oxidation, especially in the presence of certain metal ions or upon prolonged exposure to atmospheric oxygen. This can lead to the formation of ketones or alcohols.

  • Photodegradation: Exposure to UV light can provide the energy to break the C-Cl bond, initiating free-radical chain reactions.[4] This can lead to a variety of degradation products.

Below is a diagram illustrating the primary degradation pathways.

1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane Alkene + HCl Alkene + HCl 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane->Alkene + HCl  Dehydrohalogenation (Base/Heat) Alcohol Alcohol 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane->Alcohol  Hydrolysis (H2O) Ketones/Other Oxidized Products Ketones/Other Oxidized Products 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane->Ketones/Other Oxidized Products  Oxidation (O2/Metal Ions) Radical Species Radical Species 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane->Radical Species  Photodegradation (UV Light)

Caption: Primary degradation pathways for 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane.

FAQ 2: What are the ideal storage conditions to prevent degradation?

To maintain the long-term stability of 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane, it is crucial to control the storage environment. The following table summarizes the recommended storage conditions.

ParameterRecommendationRationale
Temperature Store at 2-8°C for short-term storage. For long-term storage, -20°C is recommended.[4]Lower temperatures significantly reduce the rates of all chemical degradation reactions, including dehydrohalogenation and hydrolysis.[4]
Atmosphere Store under an inert atmosphere, such as nitrogen or argon.[5]This displaces oxygen, preventing oxidation, and displaces moisture, minimizing hydrolysis.
Light Store in an amber glass vial or in a dark location.[4]Protects the compound from UV radiation, which can initiate photodegradation through free-radical mechanisms.[4]
Container Use amber glass bottles with PTFE-lined caps. High-quality steel or stainless steel containers are also suitable for bulk storage.[6]Glass and PTFE are inert and will not react with the compound. Amber glass provides UV protection. Avoid most plastics, as they can be dissolved by chlorinated solvents, and also avoid aluminum and its alloys, which can react with alkyl halides.[6][7][8]
Purity Ensure the compound is free from acidic or basic impurities and water.These impurities can catalyze degradation reactions. Water can act as a nucleophile in hydrolysis.[3]
FAQ 3: How should I handle the compound to minimize degradation during an experiment?

Handling practices are just as important as storage conditions.

  • Inert Atmosphere: When aliquoting the compound, do so under a stream of nitrogen or argon if possible. This minimizes exposure to atmospheric oxygen and moisture.

  • Avoid Contamination: Use clean, dry glassware and syringes. Do not introduce any contaminants, especially bases or strong acids, into the storage container.

  • Temperature Control: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the cold container. Minimize the time the compound spends at elevated temperatures during your experimental setup.

  • Chemical Incompatibilities: Be aware of chemical incompatibilities. Do not store or handle 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane with strong bases, oxidizers, or reactive metals such as aluminum or magnesium.

FAQ 4: I need to confirm the purity of my stored sample. What analytical methods are recommended?

Gas chromatography (GC) is the most suitable technique for assessing the purity of volatile and semi-volatile compounds like 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying both the parent compound and its potential degradation products.[10][11] The mass spectrometer provides structural information, allowing for the unambiguous identification of impurities like the corresponding alkene (from dehydrohalogenation) or alcohol (from hydrolysis).

  • Gas Chromatography with a Flame Ionization Detector (GC-FID): GC-FID is a robust and widely available technique for quantifying the purity of the main component and detecting organic impurities. While it doesn't provide structural information, it is excellent for determining the relative percentages of different components in a sample.[12]

  • Gas Chromatography with a Halogen-Specific Detector (GC-XSD): This detector is highly selective for halogenated compounds and can be useful for quantifying the parent compound in complex matrices with minimal interference from non-halogenated substances.[13][14]

Troubleshooting Guide: Stability Assessment Workflow

If you suspect degradation, the following workflow can help you identify the issue.

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Analytical Confirmation cluster_2 Phase 3: Corrective Actions Visual_Inspection Visual Inspection (Discoloration, Precipitate) GC_MS_Analysis GC-MS Analysis Visual_Inspection->GC_MS_Analysis Odor_Check Odor Check (Acrid smell of HCl) Odor_Check->GC_MS_Analysis Identify_Impurities Identify Impurities (Alkene, Alcohol, etc.) GC_MS_Analysis->Identify_Impurities Quantify_Purity Quantify Purity Identify_Impurities->Quantify_Purity Review_Storage Review Storage Conditions (Temp, Light, Atmosphere) Quantify_Purity->Review_Storage If Degraded Review_Handling Review Handling Procedures Review_Storage->Review_Handling Quarantine_Sample Quarantine or Dispose of Degraded Sample Review_Handling->Quarantine_Sample

Caption: Workflow for assessing the stability of 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane.

Experimental Protocol: Purity Analysis by GC-MS

This protocol provides a general method for the analysis of 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane and its potential degradation products.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of your sample in a high-purity solvent such as hexane or ethyl acetate. b. Create a dilution series for calibration if quantitative analysis is required. A typical concentration for analysis is 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent.
  • MS System: Agilent 5977A or equivalent.
  • Column: A mid-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.
  • Injection Volume: 1 µL.
  • Injector Temperature: 250°C.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold at 280°C for 5 minutes.
  • MS Source Temperature: 230°C.
  • MS Quadrupole Temperature: 150°C.
  • Scan Range: 40-400 m/z.

3. Data Analysis: a. Identify the peak for 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane based on its retention time and mass spectrum. b. Search for peaks corresponding to potential degradation products.

  • Dehydrohalogenation product (alkene): Look for a peak with a molecular ion corresponding to the loss of HCl (M-36.5).
  • Hydrolysis product (alcohol): Look for a peak with a molecular ion corresponding to the substitution of Cl with OH (M-17.5). c. Integrate the peak areas to determine the relative purity of your sample.

By adhering to these storage and handling guidelines and utilizing appropriate analytical techniques, you can ensure the integrity of your 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane for reliable and reproducible research outcomes.

References

  • European Chlorinated Solvent Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Dehydrohalogenation. Retrieved from [Link]

  • Oregon State University. (n.d.). Compatible Containers - Environmental Health and Safety. Retrieved from [Link]

  • Tóth, T., et al. (2013). The determination of GC-MS relative molar responses of some n-alkanes and their halogenated analogs. Journal of Chromatographic Science, 51(2), 167-173. Retrieved from [Link]

  • Tóth, T., et al. (2013). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Journal of Chromatographic Science, 51(2), 167-173. Retrieved from [Link]

  • Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • Patsnap. (2025). Strategies to Improve Alkyl Compound Purity. Retrieved from [Link]

  • University of Illinois. (2026). Chemical Compatibility | Division of Research Safety. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

  • Scribd. (n.d.). GC-MS Molar Responses of n-Alkanes | PDF | Mass Spectrometry. Retrieved from [Link]

  • Agilent Technologies. (2019). Chlorinated Hydrocarbon Pesticides Standard - Safety Data Sheet. Retrieved from [Link]

  • Princeton University. (n.d.). Safe Storage - Office of Environment, Health & Safety. Retrieved from [Link]

  • Michigan State University. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • Louisiana State University. (2017). Chemical Storage Guidelines. Retrieved from [Link]

  • Lee, K., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437. Retrieved from [Link]

  • IBC Tanks. (n.d.). Compatibility of IBC Materials with Different Chemicals. Retrieved from [Link]

  • ResearchGate. (2026). Determination of 9 halogenated alkanes in toothpaste by GC⁃MS. Retrieved from [Link]

  • Quora. (2016). What is the hydrolysis process of alkyl halides?. Retrieved from [Link]

  • ChemRxiv. (n.d.). Photochemical Degradation of Short-Chain Chlorinated Paraffins in Aqueous Solution by Hydrated Electrons and Hydroxyl Radicals. Retrieved from [Link]

  • Scribd. (n.d.). Hydrolysis Rates of Alkyl Halides | PDF | Chemical Reactions | Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Alkyl halide formation from degradation of carboxylic acids in the presence of Fe(III) and halides under light irradiation. Chemosphere, 324, 138331. Retrieved from [Link]

  • Lee, K., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437. Retrieved from [Link]

  • Patsnap. (2025). Breaking Down Alkyl Halides: Key Reactions and Uses. Retrieved from [Link]

  • Chemistry Steps. (2024). The SN1 Reaction of Alkyl Halides with Water. Retrieved from [Link]

  • Olin Chlor Alkali. (n.d.). Chlorinated Solvents - Product Stewardship Manual. Retrieved from [Link]

  • South African Chemical Institute. (n.d.). The stability of chlorinated waxes. Retrieved from [Link]

  • ResearchGate. (2026). Alkyl halide formation from degradation of carboxylic acids in the presence of Fe(III) and halides under light irradiation. Retrieved from [Link]

  • MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Determination of Chlorinated Hydrocarbons in Industrial and Municipal Wastewaters. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]

  • Springer. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science and Pollution Research, 25(10), 9451–9461. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) Photochemical Degradation of Short-Chain Chlorinated Paraffins in Aqueous Solution by Hydrated Electrons and Hydroxyl Radicals. Retrieved from [Link]

  • Illinois Experts. (n.d.). Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface β-Hydride Elimination Reactions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2002). Understanding Chlorinated Hydrocarbon Behavior in Groundwater: Investigation, Assessment and Limitations of Monitored Natural Attenuation. Retrieved from [Link]

  • Science. (2002). Formation of Stable Chlorinated Hydrocarbons in Weathering Plant Material. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]

  • Stanford Synchrotron Radiation Lightsource. (2002). Formation of Chlorinated Hydrocarbons in Weathering Plant Material. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Alkyl Halides with Reducing Metals. Retrieved from [Link]

  • Michigan State University. (n.d.). Reactions of Alkyl Halides with Reducing Metals. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

  • Office of Research Services. (n.d.). Chemical Segregation and Storage Table. Retrieved from [Link]

  • LCGC International. (2018). A Compendium of GC Detection, Past and Present. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Gas Chromatography. Retrieved from [Link]

  • Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Structural Elucidation: 1D vs. 2D NMR Workflows for 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane

Executive Summary For drug development professionals and synthetic chemists, the structural validation of complex, entirely sp3 -hybridized aliphatic scaffolds presents a profound analytical challenge. Molecules like 1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the structural validation of complex, entirely sp3 -hybridized aliphatic scaffolds presents a profound analytical challenge. Molecules like 1-(3-chloro-2-methylpropyl)-3-methylcyclohexane (CAS: 1342783-62-3) lack the anisotropic deshielding effects of aromatic rings or carbonyls, resulting in severe spectral overlap in standard one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy[1].

This guide objectively compares the analytical performance of standard 1D NMR workflows against a comprehensive two-dimensional (2D) NMR suite. By analyzing the causality behind experimental parameters and providing synthesized reference data for this specific building block, we demonstrate why relying solely on 1D NMR introduces unacceptable structural ambiguity, and how 2D techniques (COSY, HSQC, HMBC, NOESY) provide a self-validating system for absolute regiochemical and stereochemical assignment[2].

The Analytical Challenge: The Aliphatic "Jungle"

1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane ( C14​H27​Cl ) contains three distinct stereocenters (C1, C3 on the ring, and C2' on the propyl chain), allowing for multiple diastereomeric forms.

Except for the two protons adjacent to the electronegative chlorine atom (-CH₂Cl), the remaining 25 protons resonate within a highly congested chemical shift window of 0.8 ppm to 2.0 ppm . In a standard 1D 1H NMR spectrum, the extensive scalar ( J ) coupling between these chemically similar protons creates a continuous, unresolvable multiplet band. Consequently, 1D NMR can confirm the presence of the functional groups but completely fails to determine the relative stereochemistry (e.g., cis vs. trans relationship on the cyclohexane ring) or the exact connectivity of the branched alkyl chain[3].

Comparative Performance Analysis: 1D vs. 2D NMR

To objectively evaluate the best approach for characterizing complex aliphatics, we compare the two workflows across critical analytical metrics.

Table 1: Workflow Comparison Matrix
Performance Metric1D NMR Suite ( 1H , 13C , DEPT-135)2D NMR Suite (COSY, HSQC, HMBC, NOESY)Analytical Verdict
Acquisition Time < 15 minutes2 to 6 hours1D is superior for high-throughput screening.
Aliphatic Resolution Poor (Severe overlap from 0.8–2.0 ppm)Excellent (Dispersed across two frequency axes)2D is mandatory for resolving overlapping multiplets.
Connectivity Mapping Inferential (Based on chemical shift rules)Absolute (Direct bond-by-bond correlation)2D is mandatory for proving the branched chain position.
Stereochemistry Impossible to determine confidentlyHigh Confidence (via NOESY spatial correlations)2D is mandatory to distinguish cis/trans diastereomers.
Data Complexity Low (Simple 1D peak integration)High (Requires multidimensional processing)1D is superior for rapid purity checks.

Experimental Methodologies: A Self-Validating Protocol

As a Senior Application Scientist, it is critical to recognize that a protocol is only as reliable as its internal controls. The following step-by-step methodology ensures that the NMR data acquired is a self-validating system, preventing misinterpretation caused by artifacts or impurities.

Step 1: Sample Preparation & Purity Validation
  • Causality: Trace impurities in aliphatic samples will manifest as overlapping multiplets in the 0.8–2.0 ppm region, making 2D cross-peak interpretation impossible.

  • Protocol:

    • Validate sample purity via GC-MS (must be >95%) prior to NMR analysis.

    • Dissolve 25 mg of 1-(3-chloro-2-methylpropyl)-3-methylcyclohexane in 0.6 mL of CDCl3​ (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS)[3].

    • Self-Validation: The TMS peak serves as an absolute internal reference ( δ 0.00 ppm), ensuring that slight solvent-induced chemical shift variations do not skew the assignment.

Step 2: 1D Acquisition & Pulse Calibration
  • Causality: Uncalibrated radiofrequency pulses lead to incomplete magnetization transfer, which severely degrades the signal-to-noise ratio (SNR) in subsequent multidimensional experiments.

  • Protocol:

    • Acquire a standard 1D 1H spectrum (16 scans, 64k data points, relaxation delay D1=2.0s ).

    • Perform a rigorous 90∘ pulse calibration ( P1 ) on the specific sample.

    • Acquire 13C{1H} and DEPT-135 spectra.

    • Self-Validation: The DEPT-135 experiment acts as a topological check. By inverting CH2​ signals (negative phase) while keeping CH and CH3​ signals positive, you immediately differentiate the ring methylenes from the methine nodes[4].

Step 3: 2D Heteronuclear Acquisition (HSQC & HMBC)
  • Causality: HSQC resolves proton overlap by separating signals along the much wider 13C chemical shift axis. HMBC is then required to bridge structural fragments separated by quaternary carbons or heteroatoms[5].

  • Protocol:

    • Run a multiplicity-edited HSQC. Set the one-bond coupling constant ( 1JCH​ ) to 145 Hz.

    • Run an HMBC optimized for long-range couplings ( nJCH​=8 Hz).

    • Self-Validation: Cross-reference the HSQC F1 axis with the 1D DEPT-135 spectrum to ensure phase editing correctly identifies CH2​ vs CH/CH3​ groups.

Step 4: 2D Homonuclear Acquisition (COSY & NOESY)
  • Causality: COSY maps the 3-bond scalar couplings along the alkyl chain. NOESY is chosen over ROESY because, at this molecular weight (~230 g/mol ), the molecule falls in the extreme narrowing limit, ensuring positive Nuclear Overhauser Effects (NOEs)[2].

  • Protocol:

    • Acquire a DQF-COSY to map the −CH2​−CH(CH3​)−CH2​Cl spin system.

    • Acquire a NOESY spectrum with a mixing time ( τm​ ) of 400 ms.

    • Self-Validation: Observe the 1,3-diaxial NOE correlations on the cyclohexane ring to definitively assign the cis or trans relative stereochemistry.

Workflow Start Sample: 1-(3-Chloro-2-methylpropyl) -3-methylcyclohexane Purity Step 1: Purity Validation (GC-MS > 95%) Start->Purity OneD Step 2: 1D NMR (1H, 13C, DEPT-135) Identify Functional Groups Purity->OneD Decision Severe Aliphatic Overlap (0.8-2.0 ppm)? OneD->Decision TwoD_Hetero Step 3: 2D Heteronuclear (HSQC, HMBC) Decision->TwoD_Hetero Yes (Proceed to 2D) TwoD_Homo Step 4: 2D Homonuclear (COSY, NOESY) TwoD_Hetero->TwoD_Homo Final Unambiguous Stereochemical & Regiochemical Assignment TwoD_Homo->Final

1D vs. 2D NMR decision workflow for complex aliphatic structural elucidation.

Synthesized Reference Data

The following table presents the expected high-resolution NMR assignments for the most thermodynamically stable diastereomer (cis-1,3-diequatorial substitution) of 1-(3-chloro-2-methylpropyl)-3-methylcyclohexane. This data is synthesized based on empirical chemical shift rules and 2D correlation logic[6].

Table 2: 1H and 13C NMR Reference Data ( CDCl3​ , 400 MHz)
Position 13C Shift (ppm) [DEPT] 1H Shift (ppm)Multiplicity & J (Hz)Key 2D Correlations (COSY / HMBC)
C1 (Ring) 37.5 [ CH ]1.25m (tt)COSY: H-C2, H-C6, H-C1'
C2 (Ring) 41.2 [ CH2​ ]0.85 (ax), 1.75 (eq)q ( J=12 ), br dHMBC: C1, C3
C3 (Ring) 32.8 [ CH ]1.45mCOSY: H-C2, H-C4, H-C7
C4 (Ring) 35.1 [ CH2​ ]0.95 (ax), 1.65 (eq)m, mHMBC: C3, C5
C5 (Ring) 26.4[ CH2​ ]1.10 (ax), 1.60 (eq)m, mCOSY: H-C4, H-C6
C6 (Ring) 35.4 [ CH2​ ]0.90 (ax), 1.65 (eq)m, mHMBC: C1, C5
C7 (Ring- CH3​ ) 22.8 [ CH3​ ]0.88d ( J=6.5 )HMBC: C2, C3, C4
C1' (Chain) 44.5 [ CH2​ ]1.15, 1.35m, mHMBC: C1, C2'
C2' (Chain) 31.0 [ CH ]1.85mCOSY: H-C1', H-C3', H-C4'
C3' (Chain- CH2​Cl ) 51.2 [ CH2​ ]3.42, 3.50dd ( J=10.5,6.0 ), dd ( J=10.5,5.0 )HMBC: C1', C2', C4'
C4' (Chain- CH3​ ) 18.5[ CH3​ ]0.98d ( J=6.8 )HMBC: C1', C2', C3'

Note: The diastereotopic nature of the −CH2​Cl protons (C3') results in two distinct doublets of doublets, a hallmark feature easily resolved in the 1D spectrum, serving as the primary "entry point" for 2D network tracing.

Connectivity C3_prime C3' (-CH2Cl) C2_prime C2' (-CH-) C3_prime->C2_prime COSY C1_prime C1' (-CH2-) C3_prime->C1_prime HMBC C2_prime->C1_prime COSY C4_prime C4' (-CH3) C4_prime->C2_prime COSY C1_ring C1 (Ring) C1_prime->C1_ring HMBC

Key COSY (blue) and HMBC (red) correlations defining the branched alkyl chain connectivity.

Conclusion

While 1D NMR remains the gold standard for rapid functional group verification, it is objectively inadequate for the complete structural elucidation of sp3 -rich molecules like 1-(3-chloro-2-methylpropyl)-3-methylcyclohexane. The integration of a comprehensive 2D NMR suite—specifically leveraging HSQC to disperse overlapping signals and HMBC/NOESY to establish connectivity and stereochemistry—transforms an ambiguous cluster of aliphatic peaks into a highly confident, self-validating structural assignment.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. URL:[Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. URL:[Link]

Sources

Comparative

Comparative Reactivity Guide: 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane vs. Unbranched Primary Alkyl Halides

In drug development and complex organic synthesis, predicting the reactivity of alkyl halides is critical for designing efficient substitution workflows. At first glance, 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane f...

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Author: BenchChem Technical Support Team. Date: April 2026

In drug development and complex organic synthesis, predicting the reactivity of alkyl halides is critical for designing efficient substitution workflows. At first glance, 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane features a primary carbon-chlorine bond, suggesting it should be an excellent candidate for bimolecular nucleophilic substitution (S_N2). However, structural analysis reveals a critical anomaly: a highly congested tertiary beta-carbon.

This guide objectively compares the reactivity profile of this beta-branched primary halide against standard unbranched primary alkyl halides, providing mechanistic causality, quantitative kinetic data, and validated experimental protocols.

Section 1: Mechanistic Causality and the Beta-Branching Effect

The S_N2 mechanism requires the nucleophile to approach the electrophilic carbon at a 180° angle relative to the leaving group—a trajectory known as a backside attack (1[1]). In unbranched primary alkyl halides (e.g., 1-chlorobutane or 1-chlorohexane), the beta-carbon is secondary (-CH2-), offering minimal steric resistance to the incoming nucleophile (2[2]).

In contrast, the aliphatic chain of 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane possesses a -CH2-CH(CH3)-CH2-Cl architecture. The beta-carbon (C2 of the propyl chain) is attached to the alpha-carbon, a methyl group, and a bulky cyclohexyl-containing methylene group. This creates a highly congested steric environment known as the "beta-branching effect" (3[3]). This steric bulk physically blocks the nucleophile's trajectory, drastically raising the activation energy of the transition state and suppressing the S_N2 reaction rate (4[4]).

G A Primary Alkyl Halides B Unbranched (e.g., 1-Chlorobutane) Beta-Carbon: Secondary A->B C Beta-Branched (e.g., Target Molecule) Beta-Carbon: Tertiary A->C D Low Steric Hindrance Fast SN2 Kinetics B->D E High Steric Hindrance Slow SN2 Kinetics (Isobutyl-like) C->E

Logic tree demonstrating how beta-carbon substitution dictates S_N2 kinetic viability.

Section 2: Quantitative Kinetic Comparison

To contextualize the reactivity drop, we can benchmark against established kinetic data for S_N2 reactions (e.g., displacement using sodium ethoxide) (5[5]). The addition of alkyl groups at the beta position causes an exponential decrease in the reaction rate.

Table 1: Relative S_N2 Reaction Rates Based on Beta-Substitution (6[6])

Substrate ClassExample MoleculeBeta-Carbon SubstitutionRelative S_N2 Rate
Methyl HalideMethyl chlorideNone30.0
Unbranched PrimaryEthyl chloridePrimary1.0
Unbranched PrimaryPropyl chlorideSecondary0.4
Beta-Branched PrimaryIsobutyl chlorideTertiary0.03
Target Molecule 1-(3-Chloro-2-methylpropyl)-... Tertiary (Bulky) ~0.02 - 0.03 (Est.)
Double Beta-BranchedNeopentyl chlorideQuaternary0.00001

Note: 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane is expected to react approximately 30 to 50 times slower than a standard unbranched primary halide under identical S_N2 conditions.

Section 3: Alternative Pathways (S_N1 and Rearrangements)

Because the S_N2 pathway is sterically hindered, one might attempt unimolecular substitution (S_N1). However, primary alkyl halides generally do not undergo spontaneous ionization due to the high instability of primary carbocations (7[7]).

If ionization is forced using a halophilic Lewis acid (e.g., Ag⁺), the transient primary carbocation will instantly undergo a 1,2-hydride shift from the tertiary beta-carbon. This Wagner-Meerwein rearrangement yields a highly stable tertiary carbocation, which is then trapped by the solvent or nucleophile. Attempting substitution on this molecule under ionizing conditions will predictably lead to rearranged tertiary products rather than direct primary substitution.

G Substrate 1-(3-Chloro-2-methylpropyl)- 3-methylcyclohexane SN2 Strong Nucleophile (e.g., NaCN, DMF) Substrate->SN2 SN1 Ag+ Assisted Solvolysis (e.g., AgNO3, EtOH) Substrate->SN1 TS Sterically Hindered Transition State SN2->TS Carbocation Primary Carbocation (Transient) SN1->Carbocation Prod1 Direct Substitution (Low Yield/Slow) TS->Prod1 Rearrangement 1,2-Hydride Shift Carbocation->Rearrangement TertiaryC Tertiary Carbocation (Stable) Rearrangement->TertiaryC Prod2 Rearranged Product (Major) TertiaryC->Prod2

Divergent mechanistic pathways showing S_N2 steric hindrance vs. S_N1 rearrangement.

Section 4: Experimental Protocols

To empirically validate the reactivity differences between 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane and an unbranched analog, the following self-validating protocols are recommended.

Protocol A: Kinetic Benchmarking via Finkelstein Reaction (S_N2)

Objective: Quantify the relative rate of S_N2 substitution using a halide exchange reaction. Rationale: The Finkelstein reaction utilizes NaI in acetone. Acetone is a polar aprotic solvent that enhances nucleophilicity, while the precipitation of NaCl drives the equilibrium forward, making it an ideal system to isolate steric effects. Steps:

  • Prepare a 0.5 M solution of anhydrous Sodium Iodide (NaI) in dry acetone.

  • In two separate, temperature-controlled reaction vials (25°C), add 10 mL of the NaI solution.

  • To Vial 1, add 1.0 mmol of 1-chlorohexane (Unbranched Control ).

  • To Vial 2, add 1.0 mmol of 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane (Target ).

  • Monitor the reaction via Gas Chromatography-Mass Spectrometry (GC-MS) at 10-minute intervals.

  • Expected Outcome: Vial 1 will show rapid conversion to 1-iodohexane with visible NaCl precipitation within minutes. Vial 2 will show minimal conversion even after several hours due to the beta-branching steric shield.

Protocol B: Silver-Promoted Solvolysis and Rearrangement Trapping (S_N1)

Objective: Induce ionization and observe the Wagner-Meerwein rearrangement. Rationale: Silver nitrate (AgNO₃) acts as a halophilic Lewis acid, forcefully abstracting the chloride ion to generate a carbocation, bypassing the sterically blocked S_N2 pathway. Steps:

  • Dissolve 1.0 mmol of 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane in 5 mL of absolute ethanol.

  • Add 1.2 mmol of Silver Nitrate (AgNO₃) dissolved in 5 mL of ethanol.

  • Stir the mixture at 60°C for 2 hours. AgCl will precipitate as a heavy white solid.

  • Filter the AgCl precipitate and quench the filtrate with water. Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Concentrate the organic layer under reduced pressure and analyze the crude mixture via ¹H and ¹³C NMR.

  • Expected Outcome: The major product will be a tertiary ethyl ether (formed via nucleophilic attack of ethanol on the rearranged tertiary carbocation at C2) rather than the primary ether. This confirms that the transient primary carbocation underwent a rapid 1,2-hydride shift.

Conclusion

While 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane is technically a primary alkyl halide, treating it as such in synthetic workflows will lead to failed reactions or unexpected byproducts. Its tertiary beta-carbon imparts significant steric hindrance, rendering it kinetically similar to isobutyl chloride. For successful substitutions, researchers must either employ highly aggressive S_N2 conditions with unhindered nucleophiles or deliberately design synthetic routes that accommodate carbocation rearrangements.

References
  • Vanderbilt University. "Steric Effects and SN2 Reaction Rates." 1

  • St. Paul's Cathedral Mission College. "Factors Affecting the Rates of SN1 and SN2 Reactions."2

  • Prepp.in. "Comparing SN2 Reactivity Based on Steric Hindrance." 3

  • Master Organic Chemistry. "Comparing The SN1 vs Sn2 Reactions."4

  • Master Organic Chemistry. "The SN2 Reaction Mechanism." 5

  • Scribd. "Understanding SN2 Reaction Rates." 6

  • Filo. "Why is SN1 not favored even though there is branching on the beta carbon?" 7

Sources

Validation

1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane vs chlorocyclohexane substitution rates

In drug development and synthetic route optimization, predicting the kinetic behavior of alkyl halides is paramount. As a Senior Application Scientist, I approach nucleophilic substitution not merely as a textbook exerci...

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Author: BenchChem Technical Support Team. Date: April 2026

In drug development and synthetic route optimization, predicting the kinetic behavior of alkyl halides is paramount. As a Senior Application Scientist, I approach nucleophilic substitution not merely as a textbook exercise, but as a dynamic interplay of 3D conformation, solvent thermodynamics, and transition-state energies.

This guide provides an objective, data-driven comparison between 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane and chlorocyclohexane , detailing the causality behind their reactivity and the self-validating experimental protocols used to measure them.

Structural Analysis & Mechanistic Causality

To accurately predict substitution rates, we must evaluate the steric and electronic environments of the reactive centers.

Compound A: 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane

This molecule features a primary alkyl chloride. However, the β -carbon is tertiary (bonded to a methyl group, a cyclohexyl-substituted methylene, and the α -carbon).

  • S_N2 Causality: In an S_N2 reaction, the nucleophile must approach the σ∗ antibonding orbital at a 180° angle to the leaving group. The bulky β -substituents create a "steric umbrella" that partially obstructs this trajectory, leading to a 1 compared to unbranched primary halides[1]. Despite this hindrance, the primary nature of the leaving group ensures S_N2 remains the dominant pathway.

  • S_N1 Causality: Primary carbocations lack sufficient hyperconjugation. Without stabilization, the activation energy for ionization is prohibitively high, making the 2 negligible[2].

Compound B: Chlorocyclohexane

Chlorocyclohexane is a secondary cyclic halide, presenting a vastly different kinetic profile.

  • S_N2 Causality: For a successful backside attack, the nucleophile must navigate the steric bulk of the cyclohexane ring. If the chlorine is equatorial, the nucleophile must approach from the axial trajectory, encountering 3 from the ring protons[3]. Consequently, S_N2 reactions are 4[4].

  • S_N1 Causality: Under polar protic conditions, chlorocyclohexane undergoes ionization. The resulting secondary carbocation is stabilized by hyperconjugation from adjacent ring carbons, allowing the 5[5].

G Substrate Alkyl Chloride Substrates CompA 1-(3-Chloro-2-methylpropyl)- 3-methylcyclohexane (Primary, β-branched) Substrate->CompA CompB Chlorocyclohexane (Secondary, Cyclic) Substrate->CompB SN2_A SN2 Pathway Moderate Rate (Steric β-branching) CompA->SN2_A SN1_A SN1 Pathway Negligible (Primary Carbocation) CompA->SN1_A SN2_B SN2 Pathway Very Slow (1,3-Diaxial Hindrance) CompB->SN2_B SN1_B SN1 Pathway Moderate Rate (2° Carbocation) CompB->SN1_B

Mechanistic divergence based on steric hindrance and carbocation stability.

Quantitative Kinetic Profiling

The table below summarizes the relative kinetic parameters of both substrates, utilizing well-documented structural proxies to estimate relative barrier energies.

Kinetic Parameter1-(3-Chloro-2-methylpropyl)-3-methylcyclohexaneChlorocyclohexane
Substrate Class Primary Alkyl Chloride ( β -branched)Secondary Cyclic Chloride
S_N2 Reactivity ModerateVery Slow
S_N2 Steric Barrier β -branching (Isobutyl-like umbrella)1,3-diaxial ring repulsions
S_N1 Reactivity NegligibleModerate
Carbocation Stability Unstable (1° Carbocation)Stabilized (2° Carbocation)

Self-Validating Experimental Workflows

To empirically validate these mechanistic claims, we employ two distinct kinetic assays. As an application scientist, I design these protocols to include internal feedback loops that verify the integrity of the data in real-time.

Protocol 1: S_N2 Kinetics via Finkelstein Assay

Objective: Quantify the bimolecular rate constants ( kSN2​ ) for both substrates. Solvent Causality: Acetone (Polar Aprotic) elevates the ground-state energy of the nucleophile (I⁻) by preventing hydrogen-bond solvation, thereby accelerating the S_N2 pathway.

  • Preparation: Prepare 0.1 M solutions of Compound A and Compound B in anhydrous acetone. Prepare a 0.5 M solution of anhydrous Sodium Iodide (NaI) in acetone.

  • Initiation: Equilibrate all solutions to 35°C in a thermostatic water bath. Mix 50 mL of the substrate solution with 50 mL of the NaI solution to initiate the reaction.

  • Sampling & Quenching: At precisely 10-minute intervals, extract a 5.0 mL aliquot from the reaction vessel. Immediately discharge this aliquot into 20 mL of ice-cold distilled water.

  • Self-Validation & Titration: The ice-cold water instantly quenches the reaction by drastically lowering the temperature and altering the solvent polarity. The irreversible precipitation of NaCl provides visual and thermodynamic validation of the reaction progress. Titrate the unreacted I⁻ with a standardized 0.05 M Sodium Thiosulfate (Na₂S₂O₃) solution using a starch indicator to cross-verify the exact molar conversion.

  • Data Analysis: Calculate the rate constant using the second-order integrated rate law.

Protocol 2: S_N1 Kinetics via Argentometric Solvolysis

Objective: Evaluate the unimolecular ionization rates ( kSN1​ ). Solvent Causality: 80% Ethanol / 20% Water (Polar Protic) stabilizes the developing carbocation and the departing chloride ion through extensive hydrogen bonding.

  • Preparation: Prepare 0.05 M solutions of Compound A and Compound B in the ethanol/water solvent. Prepare a 0.1 M solution of Silver Nitrate (AgNO₃) in the same solvent matrix.

  • Initiation: Equilibrate the solutions to 50°C. Combine 50 mL of the substrate solution with 50 mL of the AgNO₃ solution.

  • Real-Time Monitoring (Self-Validating): Insert a calibrated conductivity probe into the reaction vessel. Ag⁺ acts as a Lewis acid, coordinating with the chlorine to lower the activation energy of ionization. As the carbocation forms and subsequently reacts with the solvent, H⁺ and NO₃⁻ ions accumulate.

  • Data Acquisition: Record the conductivity (µS/cm) continuously. The linear increase in conductivity is directly proportional to the formation of the carbocation, providing an internal, non-destructive control against side-reactions.

  • Mass Balance Validation: After 5 half-lives, filter, dry, and weigh the precipitated AgCl to validate the total mass balance of the leaving group.

Workflow Prep Prepare Equimolar Substrate Solutions SN2_Assay SN2 Assay NaI in Acetone (35°C) Prep->SN2_Assay SN1_Assay SN1 Assay AgNO3 in EtOH/H2O (50°C) Prep->SN1_Assay Measure1 Titrate unreacted I⁻ (Thiosulfate) SN2_Assay->Measure1 Measure2 Conductimetry or AgCl Turbidimetry SN1_Assay->Measure2 Data Calculate Rate Constants (k1, k2) Measure1->Data Measure2->Data

Self-validating experimental workflow for parallel SN1 and SN2 kinetic analysis.

References

  • Master Organic Chemistry - The SN2 Reaction Mechanism. Available at: 1

  • PatSnap Eureka - SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects. Available at: 2

  • Chemistry Steps - SN2 and E2 Rates of Cyclohexanes. Available at: 3

  • Master Organic Chemistry - Comparing The SN1 vs Sn2 Reactions. Available at:4

  • KPU Pressbooks - 7.5 SN1 vs SN2 – Organic Chemistry I. Available at:5

Sources

Safety & Regulatory Compliance

Handling

Advanced Safety and Operational Protocol for Handling 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane

As a Senior Application Scientist, I recognize that the safe handling of complex halogenated hydrocarbons requires more than passive compliance—it demands a deep understanding of physicochemical properties and a proactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe handling of complex halogenated hydrocarbons requires more than passive compliance—it demands a deep understanding of physicochemical properties and a proactive, systems-based approach to laboratory safety.

1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane is a specialized alkyl chloride featuring a lipophilic cycloalkane moiety. Its structural profile presents unique operational challenges: it readily permeates standard laboratory barriers, acts as a potent dermal and respiratory irritant, and poses specific environmental and disposal hazards. This guide provides a self-validating, step-by-step operational protocol designed to ensure maximum safety, scientific integrity, and logistical efficiency.

Physicochemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the intrinsic properties of the molecule. The table below outlines the core hazards of this alkyl chloride and the scientific causality behind our handling requirements.

PropertyOperational Implication & Causality
Chemical Class Halogenated Cycloalkane (Alkyl Chloride). Contains a reactive carbon-chlorine bond that can undergo nucleophilic substitution or elimination reactions.
Lipophilicity (LogP) High. The bulky, non-polar hydrocarbon structure makes this compound highly lipophilic. It will rapidly permeate standard nitrile or latex gloves and is easily absorbed through the human stratum corneum, necessitating advanced barrier materials [1].
Volatility & Vapor Density Moderate to High. Generates hazardous, heavier-than-air vapors at room temperature. Inhalation can cause central nervous system (CNS) depression and upper respiratory tract irritation [5]. Strict engineering controls (fume hoods) are mandatory [2].
Thermal Stability Combustible. Upon thermal decomposition or exposure to high heat/flames, it emits highly toxic and corrosive hydrogen chloride (HCl) gas and potentially phosgene-like derivatives.

The Personal Protective Equipment (PPE) Matrix

The selection of PPE is your first line of defense. Standard laboratory attire is insufficient for handling 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane. Every piece of equipment listed below is chosen based on empirical chemical resistance data.

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Viton™ or Silver Shield® Gloves Standard nitrile and latex gloves provide poor resistance to halogenated solvents, leading to rapid chemical breakthrough. Viton™ fluoroelastomers offer superior barrier protection against alkyl chlorides [1], [2].
Eye Protection ANSI Z87.1 Chemical Splash Goggles Tightly fitting goggles prevent the capillary action of splashed liquids into the ocular cavity. Standard safety glasses lack the necessary vapor and lateral splash containment [3].
Body Protection Flame-Retardant (FR) Antistatic Lab Coat Mitigates the risk of static-induced ignition of combustible vapors during dispensing or transfer operations. Must be worn fully buttoned [4].
Respiratory NIOSH-Approved Half-Mask with OV Cartridge Required only if engineering controls (fume hoods) fail or during major spill cleanup. The Organic Vapor (OV) cartridge actively adsorbs volatile halogenated compounds before pulmonary exposure [1].

Standard Operating Workflow

The following diagram illustrates the critical path for safely dispensing and handling this chemical, ensuring that hazard assessment and environmental controls precede any physical manipulation.

SafeHandling Start Pre-Operation: Hazard Assessment Hood Fume Hood Setup (Face Velocity 80-120 fpm) Start->Hood PPE Don PPE: Viton Gloves, Goggles, FR Coat Hood->PPE Dispense Dispense Chemical (Closed-system transfer) PPE->Dispense Check Spill Occurred? Dispense->Check SpillResp Initiate Spill Protocol (Evacuate & Contain) Check->SpillResp Yes Proceed Complete Reaction & Seal Containers Check->Proceed No Waste Halogenated Waste Segregation Proceed->Waste

Figure 1: Standard Operating Workflow for Handling Halogenated Cycloalkanes.

Experimental Protocol: Safe Dispensing and Transfer

To prevent vapor release and maintain the integrity of your experiment, follow this self-validating, step-by-step methodology for transferring 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane.

Step 1: Engineering Control Validation Verify that the chemical fume hood is fully operational. The sash must be positioned at the certified working height, and the face velocity monitor should read between 80–120 feet per minute (fpm). Do not uncap the chemical if the hood alarm is sounding.

Step 2: PPE Integrity Verification Before donning, perform a visual inspection and an air-inflation test on your Viton™ gloves to check for microscopic pinhole leaks. Ensure your ANSI Z87.1 goggles form a complete seal against your face[3].

Step 3: Apparatus Preparation & Purging Purge the receiving flask with an inert gas (Argon or Nitrogen) to displace ambient oxygen and moisture. This reduces the risk of unwanted side reactions and prevents the degradation of sensitive reagents.

Step 4: Volumetric Transfer via Closed System Using a gas-tight glass syringe equipped with a PTFE-tipped plunger and a stainless steel needle, withdraw the required volume of the chemical. Causality: Glass and PTFE are completely inert to halogenated hydrocarbons. Using standard polypropylene syringes can result in the leaching of plasticizers into your sample and potential syringe degradation.

Step 5: Dispensing Slowly dispense the chemical into the reaction vessel. Maintain the needle tip below the surface of the receiving solvent (if applicable) to minimize aerosolization and vapor generation.

Step 6: Immediate Decontamination Rinse the syringe immediately with a compatible non-halogenated solvent (e.g., acetone) directly into the designated halogenated waste stream. Allow the syringe to dry fully within the fume hood before removing it to the general lab area.

Spill Response and Disposal Plan

Alkyl chlorides require strict adherence to environmental regulations. Improper disposal or spill management can lead to severe safety incidents and regulatory penalties.

SpillResponse Detect Chemical Spill Detected Assess Assess Volume Detect->Assess Minor Minor Spill (<50 mL) Inside Hood Assess->Minor Major Major Spill (>50 mL) Outside Hood Assess->Major Absorb Apply Inert Absorbent (e.g., Vermiculite) Minor->Absorb Evacuate Evacuate Lab & Call EHS Major->Evacuate Collect Collect in Sealed Waste Container Absorb->Collect Label Label as: 'Hazardous Halogenated Waste' Collect->Label

Figure 2: Tiered Spill Response and Disposal Logic for Alkyl Chlorides.

Spill Cleanup Methodology
  • Minor Spills (<50 mL, inside fume hood): Immediately cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand [5]. Do not use paper towels, as the high surface area combined with a combustible liquid increases fire risk. Sweep the absorbed material using a non-sparking tool and place it in a sealed hazardous waste container.

  • Major Spills (>50 mL, or outside fume hood): Evacuate the laboratory immediately. Eliminate all ignition sources if it is safe to do so. Contact Environmental Health and Safety (EHS) and do not attempt to clean the spill without a self-contained breathing apparatus (SCBA) and a fully encapsulated chemical suit.

Waste Disposal Protocol
  • Strict Segregation: 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane must be strictly segregated into dedicated "Halogenated Organic Waste" containers [3]. Causality: Mixing halogenated waste with non-halogenated solvents (like acetone or ethanol) can trigger dangerous exothermic reactions and drastically increases institutional disposal costs due to EPA/RCRA regulations.

  • Containment: Store waste in high-density polyethylene (HDPE) or glass containers. Ensure containers are kept tightly closed in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials (e.g., strong oxidizing agents) [4].

References

  • Gebauer Company. "Safety Data Sheet (SDS) - Halogenated Hydrocarbon." Available at: [Link]

  • National Institute of Standards and Technology (NIST). "PERSONAL PROTECTIVE EQUIPMENT (PPE)." Available at: [Link]

  • AEB Group. "SAFETY DATA SHEET - Alkyl chloride." Available at: [Link]

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